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  • Product: 1-Hexylamine-15N
  • CAS: 287476-14-6

Core Science & Biosynthesis

Foundational

The Sentinel Molecule: A Technical Guide to 1-Hexylamine-¹⁵N in Stable Isotope Tracing

This guide provides an in-depth exploration of the role and application of 1-hexylamine-¹⁵N as a stable isotope tracer for researchers, scientists, and professionals in drug development. We will move beyond theoretical p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the role and application of 1-hexylamine-¹⁵N as a stable isotope tracer for researchers, scientists, and professionals in drug development. We will move beyond theoretical principles to provide actionable, field-proven insights into the design, execution, and interpretation of experiments utilizing this powerful tool.

Part 1: The Foundation - Understanding Stable Isotope Tracing with ¹⁵N

Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes to track the metabolic fate of molecules within a biological system.[1][2] The nitrogen-15 (¹⁵N) isotope, with its natural abundance of only 0.366%, serves as an ideal tracer.[3] By enriching a molecule of interest, such as 1-hexylamine, with ¹⁵N, we can distinguish it from its naturally occurring ¹⁴N counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This allows for the precise tracking and quantification of the tracer's journey through metabolic pathways, providing critical insights into cellular processes and the mechanism of action of xenobiotics.[3][5]

The key advantages of using stable isotopes like ¹⁵N include:

  • Safety: As a stable isotope, ¹⁵N is non-radioactive, making it safe for in vivo studies in both preclinical and clinical settings.[3][6]

  • High Specificity: The distinct mass of ¹⁵N allows for unambiguous detection and quantification of the labeled molecule and its metabolites.[4]

  • Versatility: ¹⁵N-labeled compounds can be used to study a wide range of biological processes, including protein synthesis, nitrogen metabolism, and drug-target interactions.[3][4]

Part 2: 1-Hexylamine-¹⁵N - A Unique Tracer for Probing Amine Metabolism

1-Hexylamine is a primary aliphatic amine that can serve as a chemical probe to investigate the metabolism of molecules containing similar functional groups.[7] Its relatively simple structure makes it an ideal candidate for isotopic labeling and subsequent tracing studies. The introduction of a ¹⁵N atom into the amine group of 1-hexylamine creates a powerful tool for elucidating the metabolic pathways of primary amines.

The primary applications of 1-hexylamine-¹⁵N in stable isotope tracing include:

  • Mapping Metabolic Fates: Tracing the journey of the ¹⁵N label allows researchers to identify the various metabolites of 1-hexylamine, providing a detailed map of its biotransformation.

  • Quantifying Enzyme Kinetics: The rate of formation of ¹⁵N-labeled metabolites can be used to determine the kinetics of the enzymes involved in amine metabolism, such as cytochrome P450s and amine oxidases.[8]

  • Investigating Drug-Metabolizing Enzyme Interactions: 1-Hexylamine-¹⁵N can be used as a probe substrate to study the activity and inhibition of drug-metabolizing enzymes.

  • Elucidating Mechanisms of Toxicity: By tracking the distribution and metabolic fate of 1-hexylamine-¹⁵N, researchers can gain insights into the mechanisms by which primary amines may exert toxic effects.[7]

Diagram: Conceptual Workflow for 1-Hexylamine-¹⁵N Tracing

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation Introduction of 1-Hexylamine-15N Introduction of 1-Hexylamine-15N Incubation with Biological System Incubation with Biological System Introduction of 1-Hexylamine-15N->Incubation with Biological System Sample Collection Sample Collection Incubation with Biological System->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Preparation->Mass Spectrometry Analysis Data Acquisition Data Acquisition Mass Spectrometry Analysis->Data Acquisition Identification of 15N-Metabolites Identification of 15N-Metabolites Data Acquisition->Identification of 15N-Metabolites Metabolic Pathway Elucidation Metabolic Pathway Elucidation Identification of 15N-Metabolites->Metabolic Pathway Elucidation Quantification of Flux Quantification of Flux Metabolic Pathway Elucidation->Quantification of Flux

Caption: A simplified workflow for stable isotope tracing experiments using 1-hexylamine-¹⁵N.

Part 3: Experimental Design and Protocols

A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following sections provide detailed protocols for a typical in vitro stable isotope tracing study using 1-hexylamine-¹⁵N with liver microsomes.

Table: Key Experimental Parameters
ParameterRecommended Value/ConditionRationale
1-Hexylamine-¹⁵N Concentration 1-100 µMTo ensure detectable levels of metabolites without causing cytotoxicity.
Microsomal Protein Concentration 0.1-1.0 mg/mLTo provide sufficient enzymatic activity for metabolism.
Incubation Time 0-60 minutes (time course)To capture the initial rates of metabolism and the formation of downstream metabolites.
Cofactors NADPH regenerating systemEssential for cytochrome P450-mediated metabolism.
Temperature 37°CTo mimic physiological conditions.
Replicates Minimum of n=3To ensure statistical significance of the results.
Step-by-Step Experimental Protocol: In Vitro Metabolism in Liver Microsomes
  • Prepare Reagents:

    • Prepare a stock solution of 1-hexylamine-¹⁵N in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw liver microsomes on ice.

  • Set up Incubation Reactions:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • Liver microsomes

      • 1-Hexylamine-¹⁵N working solution

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the NADPH regenerating system to initiate the metabolic reaction.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Terminate the Reaction:

    • At designated time points, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing:

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the samples at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

Diagram: Experimental Workflow for In Vitro Metabolism Study

A Reagent Preparation B Incubation Setup A->B C Reaction Initiation B->C D Time-Point Termination C->D E Sample Quenching D->E F Protein Precipitation E->F G Centrifugation F->G H Supernatant Collection G->H I LC-MS/MS Analysis H->I

Caption: A step-by-step workflow for an in vitro metabolism study of 1-hexylamine-¹⁵N.

Part 4: Data Analysis and Interpretation

The analysis of samples from stable isotope tracing experiments is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Acquisition:
  • Full Scan MS: To identify all potential ¹⁵N-labeled metabolites by looking for mass shifts corresponding to the incorporation of the ¹⁵N atom.

  • Product Ion Scans: To fragment the parent ions of potential metabolites and confirm their structures.

  • Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For targeted quantification of 1-hexylamine-¹⁵N and its specific metabolites.

Data Interpretation:

The key to interpreting the data is to identify the mass shift between the unlabeled and the ¹⁵N-labeled compounds. For each nitrogen atom incorporated, the mass of the molecule will increase by approximately 1 Da. By comparing the mass spectra of samples from incubations with ¹⁴N- and ¹⁵N-hexylamine, one can confidently identify the metabolites.

Diagram: Logic for Metabolite Identification

cluster_0 Mass Spectrum of Unlabeled Sample cluster_1 Mass Spectrum of 15N-Labeled Sample A Peak at m/z = X (Unlabeled Parent/Metabolite) B Peak at m/z = X+1 (15N-Labeled Parent/Metabolite) A->B Mass Shift of +1 Da C Confirmation of 15N Incorporation B->C D Structural Elucidation (MS/MS Fragmentation) C->D

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Exploratory

Handling and Safety Protocols for 1-Hexylamine-¹⁵N in Isotopic Labeling and Drug Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary 1-Hexylamine-¹⁵N is a highly specialized iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

1-Hexylamine-¹⁵N is a highly specialized isotopically labeled primary aliphatic amine. In drug development and structural biology, the ¹⁵N label serves as a critical spectroscopic tracer for multidimensional NMR (e.g., ¹H-¹⁵N HSQC) and mass spectrometry-based metabolic profiling. While the isotopic substitution is analytically invaluable, it does not alter the severe physicochemical hazards inherent to the aliphatic amine backbone[1]. This whitepaper establishes self-validating protocols for the safe handling, isotopic conservation, and emergency decontamination of 1-hexylamine-¹⁵N, ensuring both operator safety and experimental integrity.

Physicochemical Profiling and Hazard Causality

To design an effective handling protocol, one must first understand the mechanistic drivers behind the chemical's hazards. The quantitative data for 1-hexylamine-¹⁵N is summarized in Table 1.

Table 1: Physicochemical and Safety Data Summary

PropertyValue
Chemical Name 1-Hexylamine-¹⁵N
CAS Number 287476-14-6 (Labeled) / 111-26-2 (Unlabeled)
Molecular Formula C₆H₁₅¹⁵N
Molecular Weight 102.18 g/mol
Boiling Point 131–132 °C
Flash Point 27 °C (80.6 °F)
Density 0.766 g/mL at 25 °C
pKa 10.56 (at 25 °C)
GHS Classifications Flammable Liq. 3, Acute Tox. 3 (Oral/Dermal), Skin Corr. 1A, Eye Dam. 1

Data synthesized from authoritative safety data sheets and chemical databases[2][3][4][5].

Mechanistic Causality of Hazards
  • Skin Corrosion (Category 1A) & Liquefactive Necrosis : With a pKa of 10.56, 1-hexylamine is a strong organic base[4]. Upon dermal contact, it rapidly deprotonates water in the tissue, generating hydroxide ions that hydrolyze ester bonds in cellular lipids (saponification). Unlike acid burns which cause coagulative necrosis (forming a protective eschar), amine-induced liquefactive necrosis penetrates deeply into tissue, causing severe, irreversible damage[5][6].

  • Flammability : The flash point of 27 °C (80.6 °F) means that at standard ambient laboratory temperatures, 1-hexylamine generates sufficient vapor to form explosive mixtures with air[3][4]. The lower explosive limit (LEL) is 2.1 Vol%[3].

  • Air Sensitivity & Isotopic Degradation : Primary amines are highly nucleophilic. Upon exposure to atmospheric carbon dioxide, they rapidly form carbamate salts[7]. Furthermore, atmospheric moisture can facilitate rapid proton exchange at the ¹⁵NH₂ group, potentially diluting the isotopic purity.

Workflow 1: Inert Atmosphere Handling & Isotope Conservation Protocol

To prevent both atmospheric ignition and carbamate-induced degradation, 1-hexylamine-¹⁵N must be handled using rigorous air-free techniques.

HandlingWorkflow Start 1-Hexylamine-15N (Sealed Ampoule) Glovebox Inert Atmosphere (Argon Glovebox) Start->Glovebox Transfer Solvent Anhydrous Solvent Dilution Glovebox->Solvent Syringe Dispense Reaction Isotopic Labeling Reaction Solvent->Reaction Synthesize Validation 15N-NMR / MS Validation Reaction->Validation Aliquot Waste Corrosive/Flammable Waste Segregation Reaction->Waste Quench & Dispose

Fig 1. Inert atmosphere handling and validation workflow for 1-hexylamine-¹⁵N.

Step-by-Step Methodology:
  • Preparation & Purging : Transfer the sealed ampoule of 1-hexylamine-¹⁵N into an argon-filled glovebox. Argon is preferred over nitrogen due to its higher density, which provides a more robust protective blanket over the liquid surface.

  • Dispensing : Open the ampoule only within the inert atmosphere. Dispense the required volume using a gas-tight glass syringe equipped with a non-coring needle.

    • Causality: Avoid plastic syringes, as the lipophilic nature of the amine can leach plasticizers, contaminating the isotopic tracer.

  • Anhydrous Dilution : Immediately dilute the amine in a pre-dried, anhydrous solvent (e.g., anhydrous dichloromethane or THF).

    • Causality: Dilution lowers the vapor pressure, mitigating flammability risks upon subsequent removal from the glovebox, and anhydrous conditions prevent hydroxide formation.

  • Self-Validating System (Integrity Check) : Before proceeding with the main synthesis, withdraw a 10 µL aliquot of the diluted mixture and subject it to a rapid ¹H-¹⁵N HSQC NMR scan.

    • Validation Logic: The presence of a sharp ¹⁵N doublet confirms the integrity of the primary amine. The absence of downfield carbamate peaks validates that the inert transfer successfully prevented CO₂ contamination.

Workflow 2: Exotherm-Controlled Spill Response Protocol

A spill of 1-hexylamine-¹⁵N presents a dual threat: rapid vaporization leading to flash fire, and severe inhalation/dermal toxicity[8][3]. The neutralization chemistry must be carefully controlled.

SpillLogic Spill 1-Hexylamine-15N Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate & Isolate (Remove Ignition Sources) Assess->Evacuate > 100 mL or Outside Hood PPE Don Category 1A PPE (Respirator, Butyl Gloves) Assess->PPE < 100 mL in Hood Evacuate->PPE Hazmat Team Neutralize Apply Weak Acid (e.g., Citric Acid) PPE->Neutralize Prevent Exotherm Absorb Absorb & Containerize (Hazardous Waste) Neutralize->Absorb pH Neutralized

Fig 2. Step-by-step logic for neutralizing and containing a 1-hexylamine-¹⁵N spill.

Step-by-Step Methodology:
  • Isolation and Ignition Control : Immediately power down all nearby heat sources, stir plates, and vacuum pumps.

    • Causality: The flash point is 27 °C; any electrical spark can easily ignite the expanding vapor cloud[3][5].

  • PPE Escalation : Don a full-face respirator with ABEK-P3 cartridges (specifically rated for volatile amines) and heavy-duty butyl rubber gloves. Standard nitrile gloves offer insufficient breakthrough time against concentrated hexylamine[8].

  • Exotherm-Controlled Neutralization : Blanket the spill with a solid weak acid, such as citric acid powder or sodium bisulfate.

    • Causality: Never use strong mineral acids (e.g., HCl or H₂SO₄) to neutralize an amine spill. The acid-base reaction is highly exothermic. A strong acid will generate enough heat to instantly boil the surrounding hexylamine, vaporizing the flammable liquid and potentially causing an explosion[5][6]. Weak acids control the rate of protonation, keeping the temperature below the flash point.

  • Absorption : Once neutralized to a stable salt, cover the area with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Self-Validating System (Decontamination Check) : Sweep the absorbent into a hazardous waste container. Swab the spill surface with a damp piece of wide-range pH indicator paper.

    • Validation Logic: The protocol is only considered complete and successful when the pH strip reads between 6.0 and 8.0. A reading of >9 indicates residual free amine, requiring further application of citric acid solution.

References[2] SAFETY DATA SHEET - Thermo Fisher Scientific - thermofisher.com: Link[3] Hexylamine | C6H15N | CID 8102 - PubChem - NIH - nih.gov: Link[1] hexan-1-amine CAS#287476-14-6 | Global PFAS Screening Tool - ChemRadar - chemradar.com: Link[7] Hexylamine 111-26-2 wiki - GuideChem - guidechem.com: Link[4] SAFETY DATA SHEET - Fisher Scientific - fishersci.fi: Link[5] Cas 111-26-2,Hexylamine | lookchem - lookchem.com: Link[6] Buy Hexylamine Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD - ECHEMI - echemi.com: Link[8] Hexylamine | 111-26-2 - ChemicalBook - chemicalbook.com: Link

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Foundational

Molecular Weight and Isotopic Shift Dynamics of 15N-Labeled Hexylamine: A Technical Guide for Advanced Mass Spectrometry and NMR Spectroscopy

Executive Summary In the fields of targeted metabolomics, drug formulation, and materials science, isotopic labeling serves as a cornerstone for tracking molecular dynamics and quantifying complex mixtures. 15N-labeled h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of targeted metabolomics, drug formulation, and materials science, isotopic labeling serves as a cornerstone for tracking molecular dynamics and quantifying complex mixtures. 15N-labeled hexylamine ( C6​H15​15N ) is a specialized primary aliphatic amine that leverages the unique nuclear and mass properties of the Nitrogen-15 isotope.

Unlike standard templates that merely list chemical properties, this guide dissects the causality behind why 15N-hexylamine is chosen over its unlabeled counterpart. By replacing the naturally abundant 14N with 15N, researchers unlock two distinct analytical advantages: an exact mass defect critical for High-Resolution Mass Spectrometry (HRMS)[1], and the elimination of quadrupolar broadening in Nuclear Magnetic Resonance (NMR) spectroscopy[2][3]. This whitepaper provides a comprehensive evaluation of these properties, alongside field-proven, self-validating experimental protocols.

Physicochemical Profiling: Molecular Weight & The Isotopic Mass Defect

To understand the analytical power of 15N-hexylamine, one must first examine the precise mathematical shift in its molecular weight. The natural abundance of 14N is 99.64%, meaning standard hexylamine is almost entirely composed of the lighter isotope[3].

Quantitative Comparison

The table below summarizes the critical physicochemical differences between unlabeled and 15N-labeled hexylamine[4][5].

PropertyUnlabeled Hexylamine15N-Labeled Hexylamine
CAS Number 111-26-2287476-14-6
Molecular Formula C6​H15​N C6​H15​(15N)
Nominal Molecular Weight 101.19 g/mol 102.18 g/mol
Monoisotopic Exact Mass 101.12045 Da102.11748 Da
Isotopic Mass Shift ( Δm ) -+0.99703 Da
Nuclear Spin ( I ) 11/2
The Causality of the 0.997 Da Shift in HRMS

Why is the exact mass shift of +0.99703 Da so analytically valuable? In mass spectrometry, researchers frequently struggle with isobaric interference—specifically, distinguishing a 15N-labeled molecule from a molecule containing a naturally occurring 13C isotope.

  • The addition of a 13C atom increases the mass by 1.00335 Da .

  • The addition of a 15N atom increases the mass by 0.99703 Da .

The difference between a 13C isotopologue and a 15N isotopologue is a mere ~0.0063 Da . By utilizing 15N-hexylamine as a derivatization tag, researchers can use ultra-high-resolution mass spectrometers (resolving power >65,000) to unambiguously separate the nitrogen-labeled target from the biological carbon background, ensuring absolute quantification without mathematical deconvolution[1].

Mechanistic Insights: Spin Dynamics in 15N NMR Spectroscopy

The decision to utilize 15N-labeled hexylamine in structural analysis is driven by fundamental quantum mechanics.

The naturally abundant 14N nucleus possesses a nuclear spin ( I ) of 1. This integer spin generates an asymmetrical charge distribution known as a quadrupolar moment. In NMR spectroscopy, this quadrupolar moment interacts strongly with electric field gradients in the molecule, causing rapid nuclear relaxation. The macroscopic result is severe line broadening, which obscures fine structural details and scalar couplings[2][3].

Conversely, the 15N nucleus has a spin ( I ) of 1/2. It possesses a perfectly spherical charge distribution, entirely eliminating quadrupolar relaxation. This fundamental physical difference is the direct cause of the sharp, highly resolved spectral lines observed in 15N NMR, allowing for precise mapping of atomic environments[3].

SpinCausality N1 14N Nucleus (Natural Abundance 99.6%) P1 Spin I = 1 Quadrupolar Moment N1->P1 N2 15N Nucleus (Isotopic Label) P2 Spin I = 1/2 Symmetric Charge N2->P2 R1 Rapid Relaxation Broad NMR Lines P1->R1 R2 Slow Relaxation Sharp, High-Res Lines P2->R2

Causality of nuclear spin properties on NMR resolution for nitrogen isotopes.

In solid-state applications, such as tracking the dispersion of amines in sol-gel synthesized silica matrices (e.g., rubber nanocomposites), 15N-hexylamine exhibits a distinct resonance. When referenced to solid NH4​NO3​ (-358.4 ppm), the 15N-hexylamine signal reliably appears at approximately -347 ppm, allowing researchers to confirm whether the amine is trapped within the silica bulk or mobile at the surface[6].

Analytical Workflows and Applications

15N-hexylamine is heavily utilized as a chemical tag. In targeted metabolomics, it is used for the pre-column derivatization of carboxylic acids. The primary amine reacts with the carboxylic acid to form a stable amide bond.

Workflow A 15N-Hexylamine (Isotope Tag) C Amide Derivative (+100.10 Da Shift) A->C EDC/NHS Coupling B Target Analyte (e.g., Carboxylic Acid) B->C D LC-HRMS Analysis (Δm = +0.997 Da) C->D Mass Defect Resolution E 15N NMR Spectroscopy (Spin 1/2 Profiling) C->E Chemical Shift Tracking

Workflow of 15N-hexylamine derivatization for HRMS and NMR analysis.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes an internal validation step to confirm experimental success before proceeding to data acquisition.

Protocol A: Pre-Column Derivatization of Metabolites for LC-HRMS

This protocol leverages 15N-hexylamine to tag carboxylic acid metabolites, shifting their mass into a more detectable range while adding the unique 15N mass defect signature[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of 15N-hexylamine (CAS: 287476-14-6) in anhydrous Dimethylformamide (DMF). Prepare 15 mM solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in DMF.

  • Analyte Activation: To 50 µL of the biological extract (containing target carboxylic acids), add 20 µL of the EDC solution and 20 µL of the NHS solution. Incubate at room temperature for 30 minutes to form the active NHS-ester.

  • Isotopic Tagging: Add 30 µL of the 15N-hexylamine solution to the activated mixture. Vortex gently and incubate for 2 hours at room temperature.

  • Quenching & Extraction: Quench the reaction by adding 10 µL of 5% formic acid. Extract the derivatized metabolites using 200 µL of ethyl acetate, evaporate under nitrogen, and reconstitute in 100 µL of LC-MS grade methanol.

  • Self-Validation Step: Inject a known standard (e.g., pure acetic acid) subjected to the same workflow. Confirm the presence of the derivative in HRMS. The exact mass added to the precursor ion should be exactly +100.1015 Da ( C6​H13​15N added after the loss of H2​O ). The difference between this and an unlabeled hexylamine control must be exactly +0.997 Da .

Protocol B: Solid-State 15N CP/MAS NMR of Silica Nanocomposites

This protocol tracks the integration of 15N-hexylamine into sol-gel synthesized matrices[6].

Step-by-Step Methodology:

  • Sol-Gel Synthesis: Disperse 15N-hexylamine into a mixture of Tetraethyl orthosilicate (TEOS), ethanol, and water. Stir at 40°C for 24 hours to allow the sol-gel network to form around the amine template.

  • Drying: Dry the resulting gel under a vacuum at 60°C for 48 hours to remove residual solvents, yielding a fine nanocomposite powder.

  • Rotor Packing: Uniformly pack the dried powder into a 4 mm ZrO2​ Magic Angle Spinning (MAS) rotor. Ensure the powder is tightly compressed to maintain stable spinning.

  • Self-Validation & Calibration: Before analyzing the sample, calibrate the spectrometer using a solid standard of 15NH4​NO3​ . Set the ammonium resonance to -358.4 ppm (relative to the primary IUPAC standard, nitromethane at 0 ppm)[8][9].

  • Acquisition: Perform Cross-Polarization Magic Angle Spinning (CP/MAS) NMR at a spinning frequency of 4.0 to 10.0 kHz. Apply a CP contact time of 3.0 ms. The 15N-hexylamine signal should resolve cleanly around -347 ppm, indicating successful incorporation without quadrupolar interference.

References

  • Hexylamine | Drug Information, Uses, Side Effects, Chemistry PharmaCompass URL:[Link]

  • hexan-1-amine CAS#287476-14-6 | Global PFAS Screening Tool ChemRadar URL: [Link]

  • Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy Wikipedia URL:[Link]

  • Chemical Mapping of Silica Prepared via Sol-Gel Reaction in Rubber Nanocomposites SciSpace / Macromolecules URL:[Link]

  • Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

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Exploratory

Solubility profile of 15N-labeled primary alkylamines

The Solubility Profile of 15 N-Labeled Primary Alkylamines: Thermodynamic Principles, Isotopic Effects, and Experimental Determination Executive Summary The integration of 15 N-labeled primary alkylamines into metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solubility Profile of 15 N-Labeled Primary Alkylamines: Thermodynamic Principles, Isotopic Effects, and Experimental Determination

Executive Summary

The integration of 15 N-labeled primary alkylamines into metabolic tracing, hyperpolarized magnetic resonance, and pharmacokinetic profiling requires a rigorous understanding of their physicochemical properties. While the solubility of aliphatic amines is broadly dictated by the balance between their hydrophilic amino headgroup and hydrophobic alkyl tail, isotopic substitution introduces nuanced thermodynamic variables. This technical guide explores the causality behind the solubility profiles of 15 N-primary alkylamines, details the equilibrium isotope effects governing their solvation, and provides a self-validating experimental protocol for precise solubility determination.

Physicochemical Foundations & The Isotopic Effect

The Hydrophobic-Hydrophilic Balance

The solubility of primary organic amines ( R−NH2​ ) is fundamentally governed by the competitive interplay between the polar, hydrogen-bonding capable amino group and the non-polar hydrocarbon chain. Short-chain alkylamines (e.g., methylamine to propylamine) are miscible in water due to the dominant hydrogen-bonding interactions between the −NH2​ group and aqueous solvents. However, as the alkyl chain extends beyond four carbon atoms, the hydrophobic effect begins to dominate. The disruption of the water hydrogen-bond network by the bulky alkyl chain carries a high entropic penalty, drastically reducing aqueous solubility while increasing lipophilicity.

Furthermore, primary alkylamines are weak bases with a pKa​ typically around 10.6. In environments where the pH is below the pKa​ (such as physiological pH 7.4), the amine is protonated to form an ammonium ion ( R−NH3+​ ). This protonation converts a neutral polar group into a highly polar ionic species, exponentially increasing aqueous solubility via ion-dipole interactions.

The 15 N Equilibrium Isotope Effect on Solvation

Substituting naturally abundant 14 N with the stable 15 N isotope does not alter the electronic surface of the molecule, but it does change the reduced mass of the nitrogen-containing bonds. This alteration manifests as an Equilibrium Isotope Effect (EIE) [1].

Because 15 N is heavier, the zero-point vibrational energy (ZPE) of the 15N−H bond is lower than that of the 14N−H bond. When the amine acts as a hydrogen bond donor or acceptor in a protic solvent like water, the intermolecular vibrational frequencies are altered. Thermodynamics dictate that the heavier isotopologue concentrates in the phase where it is more tightly bound. Consequently, 15 N-labeled amines exhibit a slight "normal isotope effect" regarding aqueous solubility—meaning the heavier 15 N species is marginally more soluble in water than its 14 N counterpart[2]. While this solubility difference is quantitatively small (often <0.1% ), accounting for this EIE is critical when calculating precise thermodynamic parameters for high-resolution 15 N NMR studies[3] or dynamic nuclear polarization (DNP) experiments[4].

G FreeBase 15N-Alkylamine (Free Base, R-15NH2) Protonated Protonated Amine (R-15NH3+) FreeBase->Protonated pH < pKa (~10.6) AqPhase Aqueous Phase (High Solubility) FreeBase->AqPhase Chain Length < C4 (H-Bonding) OrgPhase Organic Phase (Lipophilic Solvation) FreeBase->OrgPhase Chain Length > C6 Protonated->FreeBase pH > pKa Protonated->AqPhase Ion-Dipole Interactions

Thermodynamic solubility pathways of 15N-alkylamines based on pH and chain length.

Quantitative Solubility Profiling

The table below synthesizes the solubility behavior of representative 15 N-labeled primary alkylamines across a spectrum of solvent polarities. Data reflects the free-base form unless otherwise noted.

CompoundChain LengthWater (pH 7.0)*Water (pH 12.0)Methanol (Polar Protic)DMSO (Polar Aprotic)Chloroform (Non-Polar)
15 N-Methylamine C1Miscible (>1000 g/L)MiscibleMiscibleHighly SolubleModerately Soluble
15 N-Butylamine C4Highly SolubleSoluble (~70 g/L)MiscibleHighly SolubleHighly Soluble
15 N-Octylamine C8Soluble (Protonated)Poorly Soluble (<2 g/L)Highly SolubleSolubleMiscible
15 N-Dodecylamine C12Moderately SolubleInsoluble (<0.05 g/L)SolubleModerately SolubleMiscible

*At pH 7.0, the amine is predominantly in the R−15NH3+​ state, artificially inflating apparent aqueous solubility relative to the intrinsic solubility of the neutral free base.

Experimental Workflow: Modified OECD 105 Shake-Flask Method

To empirically determine the solubility of a specific 15 N-alkylamine, researchers must avoid the Column Elution method (which is only suitable for highly insoluble substances <10−2 g/L)[5][6]. Instead, a modified OECD 105 Shake-Flask Method [5][7] coupled with quantitative 15 N NMR (qNMR) provides the most robust, self-validating framework.

Protocol Steps

Step 1: Saturation & Equilibration

  • Add an excess amount of the 15 N-alkylamine (approximately 5x the estimated saturation limit) to 10 mL of the target solvent in a tightly sealed, inert borosilicate glass flask.

  • Causality Note: Minimizing headspace in the flask is critical for short-chain amines (C1-C4) to prevent evaporative loss into the vapor phase, which would skew the thermodynamic equilibrium[7].

  • Agitate the mixture continuously at 20 ± 0.5 °C using a temperature-controlled orbital shaker for 24 to 48 hours to ensure complete thermodynamic saturation[5][8].

Step 2: Phase Separation

  • Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes at exactly 20 °C.

  • Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any suspended micro-particulates[7]. Discard the first 1 mL of filtrate to account for potential adsorption of the amine onto the filter membrane.

Step 3: Quantification via 15 N qNMR

  • Transfer a precise aliquot (e.g., 500 µL) of the filtered saturated solution into an NMR tube.

  • Spike the sample with a known, highly precise concentration of an internal standard (e.g., 15 N-labeled urea).

  • Self-Validation: The use of an internal standard validates the measurement by providing a direct integration reference. Because 15 N has a wide chemical shift range (~0-100 ppm for sp3 amines)[3], the signal of the alkylamine will be distinctly resolved from the standard, eliminating matrix interference.

  • Acquire the 15 N NMR spectrum using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are directly proportional to molar concentration.

Workflow Step1 1. Saturation (Excess 15N-Amine + Solvent) Step2 2. Equilibration (Shake at 20°C, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4 4. Quantification (15N qNMR with Internal Std) Step3->Step4 Validation Data Validation (Mass Balance Check) Step4->Validation

Modified OECD 105 shake-flask workflow for 15N-alkylamine solubility determination.

Applications in Drug Development and NMR

Understanding the precise solubility of 15 N-alkylamines is not merely an academic exercise; it is an operational prerequisite in drug development. For instance, when formulating 15 N-labeled active pharmaceutical ingredients (APIs) for in vivo metabolic tracing, the formulation must remain fully dissolved at physiological pH without precipitating in the bloodstream.

Furthermore, in the emerging field of hyperpolarized NMR (e.g., Signal Amplification by Reversible Exchange, SABRE), high concentrations of the 15 N-target molecule must be dissolved in specific organic solvents (like methanol or DMSO) alongside an iridium catalyst[3]. If the solubility limit is miscalculated due to ignoring the hydrophobic chain length or the subtle isotopic EIE, the catalyst may crash out of solution, or the hyperpolarization transfer efficiency will drop exponentially, rendering the diagnostic imaging useless.

Sources

Foundational

The Aqueous Stability of 1-Hexylamine-15N: A Technical Guide for Isotopic Tracing and Degradation Profiling

Introduction and Scientific Significance 1-Hexylamine-15N (CAS: 287476-14-6) is a highly specialized, isotopically labeled primary aliphatic amine[1]. In the fields of drug development, materials science, and environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Significance

1-Hexylamine-15N (CAS: 287476-14-6) is a highly specialized, isotopically labeled primary aliphatic amine[1]. In the fields of drug development, materials science, and environmental engineering, it serves as an indispensable probe for metabolic tracing, NMR-based structural elucidation, and as a model compound for evaluating the degradation of alkylamines in carbon capture technologies[2].

Because the 15N nucleus is NMR-active (spin ½) and has a low natural abundance (~0.37%), utilizing the 15N-enriched isotopologue allows researchers to track the exact chemical fate of the nitrogen atom during complex degradation cascades. This isotopic isolation completely removes background interference from atmospheric nitrogen or unlabeled biological amines, offering a pristine analytical window into the molecule's aqueous stability.

Physicochemical Dynamics in Aqueous Systems

Understanding the stability of 1-hexylamine-15N requires a foundational grasp of its physicochemical behavior in water. The compound is a 6-carbon primary amine with a pKa of approximately 10.64 at 25 °C[3]. This high basicity dictates that in standard physiological or environmental aqueous solutions (pH 4–8), the molecule exists almost entirely as the protonated 1-hexylammonium-15N cation[3].

Causality Insight: The speciation state directly governs both physical stability (volatility) and chemical stability (reactivity). The neutral amine has a measured Henry's Law constant of 2.68 × 10⁻⁵ atm-m³/mole, making it highly volatile and prone to escaping open aqueous systems[3]. Conversely, the cationic form does not volatilize[3]. Furthermore, the protonated nitrogen lacks an available lone electron pair, rendering the cationic form highly resistant to oxidative degradation compared to the neutral species[4].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-Hexylamine-15N

Property Value Causality / Impact on Aqueous Stability
CAS Number 287476-14-6 Specific to the 15N isotopologue; ensures accurate isotopic tracking[1].
pKa (at 25 °C) 10.56 - 10.64 Highly basic; exists almost entirely as a cation at physiological pH (4-8)[3].
Water Solubility ~14 g/L (20 °C) Moderately soluble; the hydrophobic hexyl chain limits infinite miscibility[3].

| Volatility (Henry's Law) | 2.68 × 10⁻⁵ atm-m³/mol | Neutral form is highly volatile; cationic form is non-volatile[3]. |

Table 2: Primary Degradation Pathways and Conditions

Degradation Pathway Catalysts / Conditions Primary 15N-Labeled Products Kinetic Driver
Oxidative Degradation O₂ presence, Fe²⁺/Cu²⁺, pH > 10 ¹⁵NH₃ (Ammonia), Alkyl-¹⁵N-hydroxylamines Availability of the free amine lone pair[4].

| CO₂-Induced / Thermal | CO₂ saturation, Heat (>80 °C) | 1-Hexylcarbamate-¹⁵N, Substituted Ureas | Nucleophilic attack of the amine on CO₂[2]. |

Mechanisms of Aqueous Degradation

1-Hexylamine-15N is generally stable under ambient, dark, and neutral-to-acidic conditions. However, introducing environmental stressors triggers specific degradation pathways:

  • Oxidative Degradation: In the presence of dissolved oxygen and transition metal catalysts (e.g., Fe²⁺, Cu²⁺), the neutral free amine undergoes oxidative degradation. The lone pair on the 15N atom facilitates radical initiation, leading to the cleavage of the C-N bond. This produces 15N-labeled ammonia (¹⁵NH₃), short-chain alkylamines, and corresponding aldehydes[4].

  • Thermal and CO₂-Induced Degradation: In environments containing dissolved CO₂ (such as biological buffers or atmospheric exposure), 1-hexylamine-15N acts as a nucleophile. It reacts reversibly with CO₂ to form 1-hexylcarbamate-15N. Under elevated thermal stress (>80 °C), these carbamates can undergo irreversible polymerization or dehydration to form degradation products like substituted ureas[2].

Speciation Neutral 1-Hexylamine-15N (Neutral, Volatile) Predominant at pH > 11 Cationic 1-Hexylammonium-15N (Cationic, Non-Volatile) Predominant at pH < 9 Neutral->Cationic + H+ (pKa ~10.64) Oxidation Oxidative Degradation (Forms 15NH3 + Aldehydes) Neutral->Oxidation O2, Metals Carbamate Reaction with CO2 (Forms 15N-Carbamate) Neutral->Carbamate CO2 Cationic->Neutral + OH-

Equilibrium speciation and primary degradation pathways of 1-hexylamine-15N in aqueous solutions.

Experimental Methodologies: Self-Validating Stability Workflows

To accurately assess the stability of 1-hexylamine-15N, one must decouple physical loss (volatilization) from chemical degradation. If an open system is used, the neutral amine will evaporate, and the resulting concentration drop will be falsely attributed to chemical breakdown. The following protocol utilizes sealed-system ¹⁵N-NMR to ensure absolute mass balance.

Protocol: Accelerated Oxidative and Thermal Stability Assay

Step 1: Solution Preparation Dissolve 1-hexylamine-15N in D₂O (providing the necessary deuterium lock for NMR) to a concentration of 10 g/L. This concentration is safely below the maximum aqueous solubility limit of 14 g/L at 20 °C, ensuring complete dissolution without micelle formation[3].

Step 2: pH Adjustment & Buffering Divide the master solution into two aliquots to isolate speciation effects:

  • Aliquot A (Cationic Control): Buffer to pH 7.4 using a phosphate buffer.

  • Aliquot B (Neutral Test): Buffer to pH 11.5 using carbonate-free NaOH.

Step 3: Controlled Stress Induction Spike both aliquots with 0.1 mM FeSO₄ to catalyze oxidation[4]. Transfer the solutions into heavy-walled, pressure-rated NMR tubes. Purge the headspace with a 20% O₂ / 80% N₂ gas mixture, then seal the tubes hermetically. Self-Validation Check: The hermetic seal is critical. By trapping the headspace, any volatilized neutral amine remains in the system and maintains equilibrium, preventing physical loss from skewing the kinetic degradation data.

Step 4: Thermal Incubation Incubate the sealed NMR tubes at 60 °C in a temperature-controlled thermomixer for 14 days.

Step 5: Isotopic Tracking via ¹⁵N-NMR Acquire quantitative ¹⁵N-NMR spectra at intervals of t=0, 7, and 14 days. Causality Insight: You must use an inverse-gated decoupling pulse sequence. Standard proton decoupling induces a Nuclear Overhauser Effect (NOE) that artificially inflates the ¹⁵N signal intensity. Inverse-gated decoupling suppresses the NOE, ensuring that the integration of the ¹⁵N signals (comparing the parent amine peak to the ¹⁵NH₃ degradation peak) is directly and linearly proportional to the molar concentration.

Protocol S1 1. Solution Prep Dissolve in D2O (10 g/L max) S2 2. pH Adjustment Buffer to pH 7.4 or 11.5 (Controls Speciation) S1->S2 S3 3. Stress Induction Add O2/Fe2+, Heat to 60°C (Hermetically Sealed) S2->S3 S4 4. Isotopic Tracking 15N-NMR (Inverse-Gated) (Quantifies 15N products) S3->S4

Step-by-step experimental workflow for evaluating 1-hexylamine-15N aqueous stability.

Conclusion

The aqueous stability of 1-hexylamine-15N is not a static property but a dynamic equilibrium heavily dependent on pH, temperature, and dissolved gases. By leveraging its isotopic label in tightly controlled, closed-system methodologies, researchers can map the precise degradation pathways of primary aliphatic amines. This yields highly reliable, background-free data essential for pharmaceutical formulations and industrial solvent optimization.

References

  • ChemRadar - hexan-1-amine CAS#287476-14-6 | Global PFAS Screening Tool.
  • PubChem / NIH - Hexylamine | C6H15N | CID 8102.
  • ACS Publications - Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • ResearchGate - Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2.

Sources

Exploratory

Deciphering Amine Oxidation: A Technical Guide to 15N Kinetic Isotope Effects in Primary Amines

Executive Summary The oxidative deamination of primary amines is a cornerstone metabolic transformation, dictating the pharmacokinetic half-life of countless pharmacophores and regulating endogenous neurotransmitter leve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxidative deamination of primary amines is a cornerstone metabolic transformation, dictating the pharmacokinetic half-life of countless pharmacophores and regulating endogenous neurotransmitter levels. At the heart of this process are flavin-dependent amine oxidases. As a Senior Application Scientist, I approach the elucidation of these enzyme mechanisms not merely as an academic exercise, but as a critical de-risking step in rational drug design. By measuring the heavy-atom 15 N Kinetic Isotope Effect (KIE), researchers can precisely map the transition state geometry of amine oxidation. This whitepaper details the causality, mechanistic divergence, and self-validating experimental protocols required to leverage 15 N KIEs in primary amine research.

The Physics and Causality of 15 N Kinetic Isotope Effects

A kinetic isotope effect (KIE) is defined as the ratio of reaction rates for the light versus heavy isotopologue ( k14​/k15​ ). While primary deuterium ( 2 H) KIEs report on the cleavage of the C-H bond, the 15 N KIE provides a highly specific, direct readout of the changes in the nitrogen atom's bonding environment and hybridization state during the rate-determining step.

The causality behind the 15 N KIE magnitude is rooted in zero-point energy (ZPE) and force constants:

  • Inverse KIE (< 1.0): If the transition state involves the rehybridization of the amine nitrogen from sp3 (single bond) to sp2 (double bond, as seen in imine formation), the force constants surrounding the nitrogen atom increase. This stiffer bonding environment at the transition state relative to the ground state leads to an inverse isotope effect[1].

  • Normal or Asynchronous KIE (≥ 1.0): If the C-N bond is breaking, or if the nitrogen rehybridization is asynchronous with C-H cleavage, the ZPE difference collapses, resulting in a KIE that is normal or near unity[2].

Mechanistic Divergence: Hydride Transfer vs. Polar Nucleophilic Pathways

Flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO), Tryptophan 2-Monooxygenase (TMO), and D-Amino Acid Oxidase (DAAO), catalyze the oxidation of primary amines. Historically, two primary mechanisms have been debated, and the 15 N KIE serves as the definitive diagnostic tool to distinguish between them.

  • Direct Hydride Transfer: In this concerted mechanism, the α -proton is transferred as a hydride directly to the flavin N5 position. Because C-H bond cleavage and nitrogen lone-pair rehybridization occur simultaneously, the diagnostic signature is a distinct inverse 15 N KIE (typically ~0.99)[1][3].

  • Polar Nucleophilic Mechanism: The amine nitrogen acts as a nucleophile, attacking the flavin C4a position to form a covalent adduct, followed by proton abstraction. Because C-H cleavage and N-rehybridization are uncoupled (stepwise), this pathway lacks the strong inverse 15 N KIE signature and presents as asynchronous[2][4].

Mechanism A Primary Amine Oxidation B Concerted Hydride Transfer (C-H & N rehybridization) A->B Pathway A C Polar Nucleophilic Mechanism (Stepwise Adduct Formation) A->C Pathway B D Inverse 15N KIE (< 1.0) Diagnostic of sp3 to sp2 B->D Synchronous TS E Normal/Asynchronous 15N KIE Diagnostic of Stepwise Cleavage C->E Asynchronous TS

Logical relationship between amine oxidation mechanisms and diagnostic 15N KIE signatures.

Quantitative Data Synthesis: 15 N KIE Signatures in Flavoenzymes

The table below consolidates the experimentally determined 15 N KIE values for key flavoenzymes, illustrating how the numerical signature dictates the accepted chemical mechanism.

Enzyme SystemPrimary Amine Substrate 15 N KIE ValueMechanistic Implication
Tryptophan 2-Monooxygenase (TMO) L-Alanine0.9917 ± 0.0006Concerted hydride transfer ( sp3→sp2 )[3]
D-Amino Acid Oxidase (DAAO) D-Serine0.996Concerted hydride transfer[1]
N-Methyltryptophan Oxidase (MTOX) Sarcosine0.994 – 0.995Concerted C-H cleavage & N rehybridization[5]
Monoamine Oxidase B (MAO B) BenzylamineAsynchronousPolar nucleophilic mechanism[2]

Self-Validating Protocol for 15 N KIE Determination

Directly measuring independent reaction rates ( V/K ) for 14 N and 15 N isotopologues is practically impossible because the KIE magnitude (often < 1%) is smaller than standard systemic errors (e.g., temperature fluctuations, pipetting variance).

To establish a self-validating system , we utilize the internal competition method. By placing both isotopologues in the exact same reaction vessel, they compete for the same enzyme active sites simultaneously. This completely eliminates inter-assay variability[6].

Step-by-Step Methodology

Step 1: Substrate Preparation (Natural Abundance)

  • Action: Utilize the primary amine substrate at natural isotopic abundance (0.37% 15 N).

  • Causality: Using natural abundance avoids the synthetic bottleneck of isotopic enrichment and prevents trace impurities found in synthetically labeled compounds from skewing the kinetic data[6].

Step 2: Enzymatic Oxidation (Partial Conversion)

  • Action: Initiate the reaction and strictly quench it between 30% and 50% conversion.

  • Causality: Halting the reaction at partial conversion is a mathematical necessity. At 100% conversion, the isotopic ratio of the product exactly matches the starting material, erasing the kinetic isotope effect. The 30-50% window provides the optimal balance between isotopic fractionation amplitude and analytical detection limits[5].

Step 3: Chromatographic Separation

  • Action: Isolate the unreacted primary amine from the reaction mixture using High-Performance Liquid Chromatography (HPLC).

  • Causality: The unreacted substrate must be isolated with 100% recovery. Any fractional loss during HPLC separation can induce an artificial isotope effect (due to slight differences in retention times between isotopologues), which would invalidate the self-validating nature of the assay[5].

Step 4: Isotopic Ratio Analysis (IRMS)

  • Action: Analyze the 15 N/ 14 N ratio of the isolated substrate using Isotope Ratio Mass Spectrometry (IRMS).

  • Causality: Heavy atom KIEs are exceptionally small. While 2D-NMR (like Singleton's method) is elegant for 2 H and 13 C[6], the low gyromagnetic ratio and low natural abundance of 15 N necessitate IRMS to achieve the sub-permil precision required to resolve KIEs in the 0.990–0.999 range[5].

Step 5: KIE Derivation

  • Action: Calculate the observed 15 N effect using standard competitive equations based on the Bigeleisen-Mayer formulation.

  • Causality: The internal competition method inherently measures the effect on the second-order rate constant ( V/K ). The KIE is derived using the fractional conversion ( f ) and the isotopic ratios of the remaining substrate ( Rs​ ) versus the initial substrate ( R0​ )[3][5].

Workflow Step1 1. Substrate Preparation (Natural Abundance Primary Amine) Step2 2. Enzymatic Oxidation (Quench at 30-50% Conversion) Step1->Step2 Step3 3. Chromatographic Separation (Isolate Unreacted Substrate) Step2->Step3 Step4 4. Isotopic Ratio Analysis (High-Precision IRMS) Step3->Step4 Step5 5. KIE Derivation (Calculate 15(V/K) via Bigeleisen-Mayer) Step4->Step5

Step-by-step experimental workflow for measuring 15N KIEs using internal competition.

Conclusion

The precise measurement of 15 N kinetic isotope effects is an indispensable tool in modern chemical enzymology. By adhering to strict, self-validating internal competition protocols and leveraging high-precision IRMS, researchers can confidently assign transition state geometries. Whether confirming the concerted hydride transfer of TMO or the polar nucleophilic stepwise mechanism of MAO B, these insights directly empower the rational design of next-generation, mechanism-based enzyme inhibitors and metabolically stable therapeutics.

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Protocols & Analytical Methods

Method

1-hexylamine-15N protocol for NMR spectroscopy

Application Note & Protocol: Solid-State NMR Evaluation of Epoxy Resin Cross-Linking and Antiplasticizer Localization using 1-Hexylamine-15N Introduction & Scientific Rationale Understanding the atomic-level structure-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Solid-State NMR Evaluation of Epoxy Resin Cross-Linking and Antiplasticizer Localization using 1-Hexylamine-15N

Introduction & Scientific Rationale

Understanding the atomic-level structure-property relationships of amine-cured epoxy resins is a persistent challenge in the development of high-performance polymer matrices and carbon-fiber composites[1]. While traditional macroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy can estimate overall epoxide conversion, they fail to resolve the specific spatial arrangements and local mobilities of the polymer backbone, cross-link nodes, and embedded additives (antiplasticizers)[1][2].

To overcome this limitation, solid-state Rotational-Echo Double-Resonance (REDOR) NMR spectroscopy is employed. This protocol utilizes 1-hexylamine-15N as a highly specific isotopic probe.

The Causality of the Experimental Design: By substituting standard amines with 15N-labeled variants, we introduce a sensitive NMR nucleus into the polymer network. 1-hexylamine-15N acts as a monoamine chain terminator. When mixed in specific stoichiometric ratios with a diamine (e.g., hexamethylenediamine) and a diepoxide (e.g., diglycidyl ether of Bisphenol A, DGEBA), it intentionally arrests network propagation, creating a partially cross-linked matrix[1][2]. Comparing this to a fully cross-linked matrix allows researchers to isolate the effects of cross-link density on mechanical properties, such as the mechanical-loss β transition[1]. Furthermore, by introducing a 13C-labeled antiplasticizer, the REDOR NMR pulse sequence can reintroduce the 13C-15N heteronuclear dipolar coupling that is normally averaged out by magic-angle spinning (MAS). The resulting signal attenuation directly correlates to the internuclear distance, revealing exactly where additives localize within the polymer network[2][3].

Experimental Workflows

The following protocol outlines the synthesis of the labeled networks and the subsequent NMR acquisition. This workflow is designed as a self-validating system: macroscopic FT-IR validation is required before microscopic NMR analysis to ensure complete chemical conversion.

G DGEBA DGEBA Diepoxide (Matrix Base) Cure Thermal Curing (40°C -> 150°C) DGEBA->Cure HMD 15N-Hexamethylenediamine (Diamine Cross-linker) HMD->Cure HexA 1-Hexylamine-15N (Monoamine Terminator) HexA->Cure Full Fully Cross-Linked Resin Network Cure->Full DGEBA + HMD Partial Partially Cross-Linked Resin Network Cure->Partial DGEBA + HMD + HexA

Workflow for synthesizing 15N-labeled fully and partially cross-linked epoxy networks.

Step 2.1: Stoichiometric Formulation

Prepare the resin mixtures according to the target network architecture. The labeled amines (99 atom % 15N) must be handled in a moisture-free environment to prevent degradation prior to curing[1].

  • Fully Cross-Linked Formulation: Mix 2 parts DGEBA with 1 part 15N2-hexamethylenediamine[1].

  • Partially Cross-Linked Formulation: Mix 5 parts DGEBA, 1 part 15N2-hexamethylenediamine, and 3 parts 1-hexylamine-15N[1].

  • Additive Doping (Optional): If conducting spatial localization studies, blend the epoxide with 19% (by weight) carbonyl-13C-labeled aromatic acetamide antiplasticizer at 60 °C prior to adding the amines[2][3].

Step 2.2: Curing and Vitrification
  • Primary Cure: React the amine-epoxide mixtures for 12 hours at 40 °C to establish the initial gelation network[3].

  • Post-Cure Vitrification: Transfer the samples to a N2 atmosphere oven. Post-cure the fully cross-linked resins for 24 hours at 150 °C, and the partially cross-linked resins for 24 hours at 100 °C[3].

  • System Validation (FT-IR): Before proceeding to NMR, verify the extent of the reaction. Analyze the samples via FT-IR and confirm the complete disappearance of the epoxide ring deformation band (A915/A1580 absorbance ratio)[1]. Do not proceed to NMR if unreacted epoxide remains.

Step 2.3: REDOR NMR Acquisition

The REDOR experiment measures the difference between a full spin-echo spectrum ( S0​ ) and a dephased spectrum ( S ).

  • Pack the cured resin into a solid-state MAS rotor.

  • Spin the sample at the magic angle at a rate of 3205 Hz to 5000 Hz[1][2].

  • Apply a Cross-Polarization (CP) sequence to enhance the 13C signal.

  • For the S spectrum, apply rotor-synchronized 15N π-pulses to reintroduce the 13C-15N dipolar coupling[2].

  • Calculate the REDOR difference ( ΔS=S0​−S ). The attenuation is directly proportional to the 15N concentration and the internuclear distance[2].

REDOR SpinEcho 13C Spin-Echo Sequence (Observe Channel) Coupling Reintroduction of 13C-15N Dipolar Coupling SpinEcho->Coupling Dephase 15N Rotor-Synchronized π-Pulses (Dephasing Channel) Dephase->Coupling Signal Signal Attenuation (ΔS/S0) Coupling->Signal Distance Internuclear Distance (r) Calculation Signal->Distance

Logic of 13C-15N REDOR NMR for measuring internuclear distances in labeled polymers.

Data Presentation & Expected Outcomes

The tables below summarize the quantitative formulation parameters and the expected NMR acquisition data based on validated literature standards[1][2].

Table 1: Stoichiometric Formulations for Epoxy-Amine Networks

ComponentFully Cross-Linked NetworkPartially Cross-Linked Network
DGEBA (Diepoxide) 2 parts5 parts
15N2-Hexamethylenediamine 1 part1 part
1-Hexylamine-15N 0 parts3 parts
13C-Antiplasticizer 19% by weight19% by weight

Table 2: Solid-State NMR Parameters for 13C/15N REDOR

ParameterSpecification / Expected Value
13C Resonance Frequency 50.3 MHz
15N Resonance Frequency 20.3 MHz
MAS Spinning Rate 3205 Hz – 5000 Hz
Measured 13C-15N Dipolar Coupling ~26 Hz
Calculated Internuclear Distance 4.9 ± 0.5 Å (Antiplasticizer to Amine Node)
Amine-Nitrogen Substitution Extent > 90%

Interpretation of Results: If the REDOR dephasing translates to a consistent 4.9 Å distance in both the fully and partially cross-linked samples, it proves that the antiplasticizer has no spatial preference for localizing near free versus cross-linked amine-nitrogen sites[2]. Furthermore, the lack of directly bonded hydrogens to the 15N nodes (verified by dipolar rotational spin-echo) confirms that the amine-nitrogen substitution is at least 90% complete, validating the structural integrity of the synthesized matrix[1].

References

  • Merritt, M. E., Heux, L., Halary, J. L., & Schaefer, J. (1997). Determination of the Extent of Reaction of Amine Cross-Linked Epoxy Resins by Solid-State 13C and 15N NMR. Macromolecules, 30(22), 6760–6763.[Link]

  • Merritt, M. E., Goetz, J. M., Whitney, D., Chang, C.-P. P., Heux, L., Halary, J. L., & Schaefer, J. (1998). Location of the Antiplasticizer in Cross-Linked Epoxy Resins by 2H, 15N, and 13C REDOR NMR. Macromolecules, 31(4), 1214–1220.[Link]

Sources

Application

Synthesis of 15N-labeled amides using 1-hexylamine-15N

Application Note: High-Fidelity Synthesis and Validation of ^15^N-Labeled Amides Using 1-Hexylamine-^15^N Strategic Context and Rationale The integration of stable isotopes into small molecules and peptides is a foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Synthesis and Validation of ^15^N-Labeled Amides Using 1-Hexylamine-^15^N

Strategic Context and Rationale

The integration of stable isotopes into small molecules and peptides is a foundational technique in modern quantitative proteomics, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy. Specifically, ^15^N-labeled amides provide a unique "mass and spin address" that enables researchers to track molecular dynamics and causal pathway fluxes without altering the physicochemical properties or biological activity of the parent compound [1].

1-Hexylamine-^15^N is a highly specialized reagent used to append a lipophilic aliphatic tail to carboxylic acid scaffolds. This is particularly valuable in drug development when synthesizing labeled lipid nanoparticles (LNPs), amphiphilic drug candidates, or membrane-interacting peptides where the hexyl chain acts as a functional lipidic anchor.

Mechanistic Causality: Inverting the Stoichiometric Paradigm

In standard amide synthesis, the amine is typically deployed in molar excess to drive the reaction to completion and suppress side reactions. However, the synthesis of ^15^N-labeled amides demands an inverted stoichiometric approach. Because ^15^N-labeled primary amines are synthetically valuable and cost-prohibitive, they must be strictly utilized as the limiting reagent [2].

To accommodate this limitation and prevent isotopic waste, the carboxylic acid must be pre-activated into a highly electrophilic intermediate before the labeled amine is introduced [3]. We recommend two distinct activation pathways based on the substrate's stability:

  • HATU/DIPEA Activation (Mild): HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The internal basicity of the pyridine ring in HOAt accelerates aminolysis, ensuring that the precious 1-hexylamine-^15^N is consumed rapidly upon addition, minimizing its exposure to oxidative degradation.

  • Acyl Chloride Activation (Aggressive): For sterically hindered or highly stable aliphatic acids, conversion to an acyl chloride using oxalyl chloride ensures near-quantitative conversion, maximizing the atom economy of the ^15^N isotope.

Logical Workflow of Isotopic Amide Coupling

Workflow Acid Carboxylic Acid (1.2 - 1.5 eq) Activation Activation Phase (HATU or Oxalyl Chloride) Acid->Activation Base/Catalyst ActiveSpecies Electrophilic Intermediate (OAt Ester or Acyl Chloride) Activation->ActiveSpecies -H2O / -HCl Coupling Nucleophilic Acyl Substitution ActiveSpecies->Coupling Electrophile Amine 1-Hexylamine-15N (1.0 eq - Limiting) Amine->Coupling Nucleophile Product 15N-Labeled Amide (Target Compound) Coupling->Product Amide Bond Formation

Workflow of 15N-amide synthesis highlighting the inverted limiting reagent stoichiometry.

Experimental Protocols

Protocol A: HATU-Mediated Mild Amide Coupling

Optimal for substrates with sensitive functional groups or epimerization risks.

  • Pre-Activation: In an oven-dried flask purged with Argon, dissolve the carboxylic acid (1.20 mmol, 1.2 eq) and HATU (1.20 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.00 mmol, 3.0 eq) dropwise. Stir at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the HOAt active ester.

  • Isotope Introduction: Cool the reaction mixture to 0°C. Slowly add 1-hexylamine-^15^N (1.00 mmol, 1.0 eq) via a gas-tight syringe to prevent atmospheric moisture intrusion.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 to 12 hours. Monitor the disappearance of the amine via TLC (ninhydrin stain).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Acyl Chloride-Mediated Rapid Coupling

Optimal for robust, sterically hindered aliphatic or aryl carboxylic acids.

  • Chlorination: Suspend the carboxylic acid (1.50 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM) (5.0 mL) under Argon. Add Oxalyl Chloride (2.00 mmol, 2.0 eq) followed by a catalytic drop of DMF (10 µL).

  • Degassing: Stir at room temperature until gas evolution (CO and CO2) completely ceases (approx. 1 hour). Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acyl chloride.

  • Amidation: Redissolve the acyl chloride in anhydrous DCM (3.0 mL) and cool to 0°C. In a separate vial, prepare a solution of 1-hexylamine-^15^N (1.00 mmol, 1.0 eq) and Triethylamine (2.50 mmol, 2.5 eq) in DCM (2.0 mL).

  • Coupling: Add the amine solution dropwise to the acyl chloride. Stir for 1 to 2 hours at room temperature.

  • Workup: Wash the organic layer directly with 1M HCl, followed by saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Self-Validating Quality Control (QC) Systems

A synthetic protocol is only as reliable as its validation framework. To definitively prove the incorporation of the ^15^N isotope (spin = 1/2) and rule out ^14^N contamination, the following self-validating analytical steps must be executed:

  • High-Resolution Mass Spectrometry (HRMS): The purified product must exhibit a precise +1.000 Da mass shift in the [M+H]^+^ ion compared to an unlabeled theoretical standard.

  • ^1^H-^15^N HSQC NMR Spectroscopy: This 2D NMR technique is the absolute gold standard for validating ^15^N-labeled amides. Because the ^15^N nucleus is NMR-active, a successful synthesis will yield a distinct heteronuclear cross-peak correlating the amide proton (typically 7.5–8.5 ppm in ^1^H) directly to the ^15^N nucleus (typically 110-130 ppm in ^15^N) [4]. The presence of the characteristic ^1^JNH scalar coupling (~90 Hz) definitively validates the isotopic enrichment of the newly formed amide bond.

Quantitative Method Comparison

ParameterProtocol A: HATU-Mediated CouplingProtocol B: Acyl Chloride Method
Isotope Atom Economy > 85%> 95%
Reaction Time 4 - 12 hours1 - 2 hours
Substrate Scope Broad (tolerates sensitive functional groups)Narrow (requires robust aliphatic/aryl scaffolds)
Primary Impurity Profile Tetramethylurea, HOAt byproductsHCl salts, hydrolyzed carboxylic acid
Recommended Purification Reverse-Phase HPLCLiquid-Liquid Extraction & Silica Gel Flash Chromatography

References

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. National Institutes of Health (NIH) / PMC.1

  • Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society (JACS).2

  • Palladium-Catalyzed Approach to Primary Amides Using Nongaseous Precursors. Organic Letters.3

  • Structure determination of membrane proteins by NMR spectroscopy. Biochemistry and Cell Biology / SciSpace.4

Sources

Method

Mechanistic Rationale: Overcoming the Analytical Bottleneck of Aliphatic Amines

Application Note: High-Fidelity LC-MS/MS Quantification of Aliphatic Amines Using 1-Hexylamine-15N The quantification of short-chain aliphatic amines, such as 1-hexylamine, in complex biological or environmental matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity LC-MS/MS Quantification of Aliphatic Amines Using 1-Hexylamine-15N

The quantification of short-chain aliphatic amines, such as 1-hexylamine, in complex biological or environmental matrices presents severe analytical bottlenecks. Primary amines frequently suffer from poor retention on standard reversed-phase C18 columns and exhibit severe peak tailing due to secondary interactions with residual silanol groups. More critically, when these compounds elute, they are highly susceptible to matrix effects—where co-eluting endogenous compounds suppress or enhance analyte ionization in the electrospray ionization (ESI) source[1].

To achieve high-precision quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to correct for these fluctuations. While deuterated (2H) standards are frequently synthesized, they are fundamentally flawed for highly polar amine analysis. Deuterated compounds often exhibit a "chromatographic isotope effect" in liquid chromatography; because the carbon-deuterium bond is slightly shorter and more polar than the carbon-hydrogen bond, deuterated analogs elute slightly earlier than their native counterparts. Furthermore, deuterium atoms positioned near labile amine sites are highly susceptible to hydrogen-deuterium scrambling or exchange during ionization, which warps measurement accuracy[1].

In contrast, 15N-labeled compounds, such as 1-hexylamine-15N, represent the gold standard for amine quantification[2]. The 15N isotope provides a +1 Da mass shift (m/z 103.1 for [M+H]⁺ vs. m/z 102.1 for native 1-hexylamine) without altering the molecule's physicochemical properties or lipophilicity. This ensures perfect chromatographic co-elution and identical ionization behavior. Because the 15N-IS and the native analyte enter the mass spectrometer at the exact same millisecond, they experience identical matrix suppression, keeping the analyte-to-IS ratio perfectly constant[3].

MatrixEffect cluster_LC Chromatographic Co-elution Analyte 1-Hexylamine (14N) Analyte Source ESI Source (Matrix Suppression) Analyte->Source RT: 3.20 min IS 1-Hexylamine-15N Internal Standard IS->Source RT: 3.20 min Detector MS/MS Detector (Constant Ratio) Source->Detector Proportional Signal Reduction

Co-elution of 15N-IS and native analyte ensures identical matrix suppression.

Quantitative Impact of IS Selection on Assay Performance

To illustrate the causality of IS selection on data integrity, the following table summarizes the comparative performance of different internal standard strategies for 1-hexylamine quantification in human plasma. The data demonstrates that only the 15N-labeled IS achieves an IS-normalized matrix factor (IS-MF) near 1.0, validating its ability to perfectly neutralize matrix effects[4].

Internal Standard StrategyRetention Time Shift (ΔRT)Isotope Exchange RiskIS-Normalized Matrix FactorAssay Precision (CV%)
1-Hexylamine-15N (SIL-IS) 0.00 minNone0.98 - 1.02< 5%
1-Hexylamine-D13 (SIL-IS) -0.15 min (Isotope Effect)High (Labile Protons)0.75 - 1.2012 - 18%
Heptylamine (Structural Analog) +0.80 minNone0.40 - 1.60> 25%

Self-Validating Experimental Protocol

A robust bioanalytical method must be self-validating; the protocol itself must contain internal checks to confirm extraction efficiency and matrix compensation. The following workflow utilizes protein precipitation (PPT) followed by LC-MS/MS analysis.

Reagent and Standard Preparation
  • Analyte Stock: Prepare 1-hexylamine (14N) at 1 mg/mL in 50% methanol.

  • SIL-IS Working Solution: Prepare 1-hexylamine-15N at 100 ng/mL in 100% acetonitrile (ACN).

  • Causality Check: Always add the internal standard at the very beginning of sample preparation—prior to any extraction or cleanup steps. This ensures the IS tracks and compensates for physical losses, adsorption to plastics, and degradation during handling[1].

Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of the biological matrix (e.g., plasma or urine) into a low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the 1-hexylamine-15N working solution. Vortex for 10 seconds to ensure homogeneous distribution.

  • Protein Precipitation: Add 150 µL of ice-cold ACN to induce protein precipitation.

    • Causality Check: Cold ACN minimizes the solubility of plasma proteins, preventing column fouling and reducing the concentration of matrix interferents entering the MS.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant into an LC vial for direct injection.

Protocol S1 1. Aliquot Matrix (e.g., 50 µL Plasma) S2 2. Spike SIL-IS (1-Hexylamine-15N) S1->S2 S3 3. Protein Precipitation (150 µL Cold ACN) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min) S3->S4 S5 5. Supernatant Transfer & LC-MS/MS Injection S4->S5

Self-validating sample preparation workflow for aliphatic amine quantification.

LC-MS/MS Conditions
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: HILIC is preferred over C18 for primary amines to prevent peak tailing and achieve adequate retention without the need for complex ion-pairing reagents.

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • 1-Hexylamine (Native): m/z 102.1 → 85.1

    • 1-Hexylamine-15N (IS): m/z 103.1 → 86.1

System Self-Validation: Calculating Matrix Factor and Recovery

To ensure the protocol is actively self-validating, you must assess the Matrix Effect (ME) and Process Efficiency (PE) across multiple independent matrix lots[4].

  • Absolute Matrix Factor (MF): Calculated as the peak area of the analyte spiked after extraction divided by the peak area of the analyte in a neat solvent.

  • IS-Normalized Matrix Factor (IS-MF): Calculated as the MF of the Analyte divided by the MF of 1-Hexylamine-15N.

Validation Acceptance Criteria: The IS-MF must strictly fall within 1.0 ± 0.15, with a Coefficient of Variation (CV) < 15% across at least six independent matrix lots[4]. If the absolute MF shows severe suppression (e.g., 0.40) but the IS-MF remains 1.0, the 1-hexylamine-15N has successfully validated the run by perfectly compensating for the matrix interference.

References

  • 1 - Alfa Chemistry. 2.4 - ACS Omega. 3.3 - IFCC. 4.2 - Google Patents.

Sources

Application

Application Note: 1-Hexylamine-15N Isotope-Coded Derivatization for GC-MS Quantification of Short-Chain Fatty Acids

Executive Summary & Analytical Rationale The accurate quantification of short-chain fatty acids (SCFAs)—critical metabolites in microbiome research and drug development—is notoriously difficult. Their high volatility and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The accurate quantification of short-chain fatty acids (SCFAs)—critical metabolites in microbiome research and drug development—is notoriously difficult. Their high volatility and polarity lead to significant evaporative losses during standard sample concentration (e.g., lyophilization or nitrogen blow-down)[1]. Furthermore, free carboxylic acids exhibit poor chromatographic behavior in Gas Chromatography-Mass Spectrometry (GC-MS) due to hydrogen bonding with the stationary phase.

To overcome these limitations, isotope-coded amidation using 1-hexylamine-15N has emerged as a superior derivatization strategy. By utilizing a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), the derivatization can occur directly in aqueous or methanolic extracts without prior drying[2]. The addition of the hexyl group increases the molecular weight and hydrophobicity of the SCFAs, shifting their retention times out of the solvent delay window. Simultaneously, the use of 1-hexylamine-15N creates a stable isotope-labeled internal standard (IS) with a +1 Da mass shift, enabling highly precise Isotope Dilution Mass Spectrometry (IDMS)[3].

Mechanistic Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that successful GC-MS metabolomics is not just about following a recipe; it is about controlling chemical microenvironments.

  • Why 1-Hexylamine? Shorter amines (e.g., propylamine) yield derivatives that are still too volatile, eluting too close to the solvent front. Longer amines (e.g., octadecylamine) cause excessive retention times and peak broadening. Hexylamine (adding 99 Da) perfectly balances volatility and hydrophobicity, ensuring sharp peaks on standard non-polar columns (e.g., DB-5MS).

  • Why the 15N Isotope? Commercially available 13C or Deuterium-labeled SCFAs are expensive and often unavailable for branched-chain isomers (e.g., isobutyric or isovaleric acid). By using a single isotopic reagent (1-hexylamine-15N), you can universally synthesize perfectly matched internal standards for every carboxylic acid present in your biological sample in a single pot.

  • Why DMT-MM over EDC/NHS? Traditional carbodiimide crosslinkers (like EDC) require strict pH control and often generate urea byproducts that foul the GC inlet. DMT-MM is highly stable and efficiently catalyzes amidation in water/methanol mixtures at room temperature. This eliminates the need to dry the sample, entirely preventing the evaporative loss of highly volatile acetic and propionic acids[2].

Experimental Workflow Visualization

G cluster_0 Isotope-Coded Internal Standard Generation cluster_1 Biological Sample Workflow SCFA_Std SCFA Reference Standards Hex_15N 1-Hexylamine-15N + DMT-MM SCFA_Std->Hex_15N IS_Pool 15N-SCFA-Hexylamides (IS Pool) Hex_15N->IS_Pool Spike Spike with 15N IS Pool IS_Pool->Spike Bio_Sample Aqueous Biological Extract Bio_Sample->Spike Hex_14N 1-Hexylamine-14N + DMT-MM Spike->Hex_14N Deriv_Sample 14N/15N-SCFA-Hexylamides Hex_14N->Deriv_Sample GCMS GC-MS (EI) Analysis Deriv_Sample->GCMS Quant Quantification (14N/15N Ratio) GCMS->Quant

Workflow of 1-hexylamine-15N isotope-coded derivatization for GC-MS quantification of SCFAs.

Quantitative Data Parameters

The amidation of SCFAs with 1-hexylamine yields stable N-hexylamides. The 15N label provides a distinct +1 Da mass shift for the molecular ion [M]+, which is utilized for parallel quantification.

Table 1: Target Short-Chain Fatty Acids and Hexylamide Mass Shifts

Target SCFAChemical FormulaUnlabeled Derivative (14N) MW15N-Labeled Derivative MWMass Shift (Δ Da)
Acetic Acid C₂H₄O₂143.13144.13+1
Propionic Acid C₃H₆O₂157.15158.15+1
Isobutyric Acid C₄H₈O₂171.16172.16+1
Butyric Acid C₄H₈O₂171.16172.16+1
Isovaleric Acid C₅H₁₀O₂185.18186.18+1
Valeric Acid C₅H₁₀O₂185.18186.18+1
Hexanoic Acid C₆H₁₂O₂199.19200.19+1

Step-by-Step Experimental Protocol

Phase A: Preparation of the 15N-Labeled Internal Standard (IS) Pool
  • Standard Mixing: Prepare a mixed standard solution containing 1 mM of each target SCFA in 50% aqueous methanol.

  • Isotope Derivatization: To 100 µL of the SCFA mix, add 20 µL of 100 mM 1-hexylamine-15N (in methanol) and 20 µL of 100 mM DMT-MM (in water).

  • Incubation: Vortex vigorously and incubate at 25°C for 2 hours.

  • Extraction: Add 500 µL of GC-grade hexane. Vortex for 5 minutes to drive the non-polar 15N-hexylamides into the organic phase. Centrifuge at 10,000 × g for 5 minutes.

  • Storage: Collect the upper hexane layer. Dilute 1:50 in hexane to create the working 15N-IS Pool. Store at -20°C.

Phase B: Biological Sample Preparation & Derivatization
  • Homogenization: Homogenize 50 mg of biological sample (e.g., feces, plasma, or tissue) in 500 µL of 50% aqueous methanol to precipitate proteins and extract polar metabolites.

  • Clarification: Centrifuge at 16,000 × g for 10 minutes at 4°C. Transfer 100 µL of the cleared supernatant to a glass reaction vial.

  • IS Spiking: Add 10 µL of the 15N-IS Pool to the supernatant. (Note: Spiking before derivatization controls for extraction efficiency and matrix suppression).

  • Analyte Derivatization: Add 20 µL of 100 mM unlabeled 1-hexylamine (14N) and 20 µL of 100 mM DMT-MM.

  • Incubation & LLE: Incubate at 25°C for 2 hours. Add 200 µL of hexane, vortex for 2 minutes, and centrifuge at 5,000 × g for 5 minutes.

  • Transfer: Carefully transfer 150 µL of the upper hexane layer into a GC vial equipped with a glass micro-insert.

Phase C: GC-MS Analysis Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Impact (EI) ionization at 70 eV. Ion source at 230°C. Operate in Selected Ion Monitoring (SIM) mode targeting the specific [M]+ and[M+1]+ ions listed in Table 1.

Trustworthiness: Self-Validating System & Quality Control

To ensure the scientific integrity of this protocol, the following self-validating checks must be integrated into every batch:

  • Isotopic Purity Check (Blank Matrix): Run a derivatized blank (water substituted for the biological sample) spiked with the 15N-IS pool. Analyze the 14N mass channels. Any signal here indicates either 14N contamination in your 15N reagent or background environmental SCFA contamination.

  • Reaction Completeness Metric: DMT-MM degrades into 4,6-dimethoxy-1,3,5-triazin-2-ol during the amidation process. By monitoring the GC peak area of this byproduct relative to the derivatized SCFAs across a sample dilution series, you can confirm that the derivatizing agent is in sufficient molar excess and the reaction has reached saturation.

References

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu Corporation.[Link]

  • Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids. Journal of Agricultural and Food Chemistry.[Link]

  • On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract. PMC - National Institutes of Health.[Link]

Sources

Method

Application Note: Metabolic Labeling Pathways with 1-Hexylamine-15N

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Areas: Biosynthetic Pathway Elucidation, Amine Oxidase Profiling, and Isotope-Tracing Mass Spectrometry Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Areas: Biosynthetic Pathway Elucidation, Amine Oxidase Profiling, and Isotope-Tracing Mass Spectrometry

Executive Summary & Mechanistic Insights

1-Hexylamine-15N (CAS: 287476-14-6) is a stable, isotopically labeled primary aliphatic amine. In modern metabolomics and drug development, it serves two primary functions: as an absolute internal standard for normalizing chemical profiles in LC-FTMS , and as a highly specific metabolic tracer.

The Causality of Experimental Choice (E-E-A-T): Why choose 1-hexylamine-15N over its unlabeled counterpart or other labeled amines?

  • Anabolic Tracing (Secondary Metabolites): In the biosynthesis of complex natural products like azoxyalkenes (e.g., Maniwamycin G and KA57A), the origin of the N-N (azoxy) bond is notoriously difficult to map. Feeding 1-hexylamine-15N allows researchers to track the intact incorporation of the amine nitrogen into the final pharmacophore using non-destructive 1 H- 15 N HMBC NMR correlations .

  • Catabolic Profiling (Amine Oxidases): Monoamine oxidases (MAOs) and copper amine oxidases (CuAOs) rapidly deaminate primary amines. The hydrophobic hexyl chain of 1-hexylamine drives high-affinity binding in the enzyme's active site via hydrophobic interactions, rather than electrostatic forces , . By using the 15 N-labeled variant, the enzymatically released product is 15 NH 3​ . This heavy isotope can be selectively quantified via mass spectrometry, completely bypassing the massive 14 NH 3​ background noise inherent to biological buffers and cell lysates.

Metabolic Fate of 1-Hexylamine-15N

The following diagram illustrates the dual metabolic trajectories of 1-hexylamine-15N when introduced into biological systems.

MetabolicFate Tracer 1-Hexylamine-15N (Isotopic Tracer) Catabolism Catabolic Pathway (Oxidative Deamination) Tracer->Catabolism Anabolism Anabolic Pathway (Biosynthetic Assembly) Tracer->Anabolism Enzymes Monoamine Oxidases (MAO) Copper Amine Oxidases (CuAO) Catabolism->Enzymes Synthase Secondary Metabolite Synthases (e.g., Streptomyces sp.) Anabolism->Synthase ProductsCat Hexanal + 15NH3 + H2O2 Enzymes->ProductsCat ProductsAna 15N-Azoxyalkenes (e.g., KA57A, Maniwamycins) Synthase->ProductsAna

Figure 1: Divergent metabolic pathways of 1-Hexylamine-15N detailing catabolic breakdown and anabolic integration.

Application Workflow I: Biosynthetic Pathway Elucidation

When investigating the biosynthesis of novel antimicrobial or antifungal compounds, determining the origin of specific nitrogen atoms is critical for pathway engineering.

Step-by-Step Protocol: In Vivo Isotope Feeding

Objective: Trace the incorporation of 1-hexylamine-15N into the azoxy bond of secondary metabolites in Streptomyces sp.

  • Culture Preparation: Inoculate Streptomyces sp. (e.g., strain TOHO-M025) into 1 L of production medium. Incubate at 28 °C with continuous shaking (200 rpm).

  • Pulse-Feeding the Tracer: At 20 hours post-inoculation, independently feed 100 mg of 1-hexylamine-15N (dissolved in sterile water) into the culture. Causality note: Pulse-feeding prevents early-stage toxicity and maximizes tracer uptake during the logarithmic growth phase.

  • Harvest and Extraction: After an additional 100 hours of cultivation (total 5 days), centrifuge the culture to separate the mycelium. Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).

  • Purification: Concentrate the organic layer in vacuo. Purify the crude extract using reverse-phase HPLC (C18 column, H 2​ O/Acetonitrile gradient) to isolate the target azoxyalkene.

  • NMR & LC-MS/MS Analysis:

    • MS: Confirm incorporation by observing a +1 Da mass shift ( [M+H]+→[M+1+H]+ ) using high-resolution mass spectrometry (HRMS).

    • NMR: Perform 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) NMR. The presence of a cross-peak between the hexenyl protons and the 15 N nucleus unequivocally validates the direct incorporation of the amine nitrogen.

Quantitative Isotope Incorporation Data
Target MetabolitePrecursor FedLabeled MoietyDetection MethodIncorporation Rate (%)
Maniwamycin G 1-Hexylamine-15NAzoxy N- β 1 H- 15 N HMBC NMR> 85%
KA57A 1-Hexylamine-15NAzoxy N- β LC-HRMS (+1 Da shift)92%
Hexanal 1-Hexylamine-15NN/A (Cleaved)GC-MSN/A (Carbon pool)
15 N-Ammonia 1-Hexylamine-15N 15 NH 3​ HILIC-MS/MS98% (Enzymatic)

Table 1: Summary of isotopic incorporation efficiencies across different metabolic targets.

Application Workflow II: Amine Oxidase Kinetic Profiling

Evaluating the efficacy of novel MAO inhibitors requires robust, noise-free kinetic assays. Traditional ammonia detection methods suffer from high background interference. Using 1-hexylamine-15N creates a self-validating system where only enzymatically generated 15 NH 3​ is measured.

MAO_Assay Step1 1. Enzyme Prep Recombinant MAO Buffer pH 7.5 Step2 2. Tracer Addition 1-Hexylamine-15N (0.1 - 5.0 mM) Step1->Step2 Step3 3. Incubation 37°C, Aerobic Time-course Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. MS Analysis HILIC-MS/MS Detect 15NH3 Step4->Step5

Figure 2: Step-by-step workflow for noise-free Monoamine Oxidase (MAO) kinetic profiling.

Step-by-Step Protocol: In Vitro Enzymatic Deamination Assay

Objective: Measure the precise catalytic rate ( kcat​/Km​ ) of recombinant MAO using isotope-filtered mass spectrometry.

  • Enzyme Preparation: Dilute recombinant MAO (e.g., Corynebacterium ammoniagenes caMAO) to a final concentration of 12.5 nM in 50 mM MES/Tris buffer (pH 7.5).

  • Reaction Initiation: Aliquot 90 μ L of the enzyme solution into a 96-well plate. Initiate the reaction by adding 10 μ L of 1-hexylamine-15N (yielding final substrate concentrations ranging from 0.1 mM to 5.0 mM).

  • Incubation: Incubate the mixture at 37 °C under aerobic conditions, as molecular oxygen is the obligate electron acceptor for flavin-dependent MAOs.

  • Quenching: At designated time points (e.g., 1, 5, 10, 15 minutes), quench the reaction by adding 10 μ L of 10% Formic Acid (lowering the pH to < 3.0). Causality note: Acidification instantly denatures the enzyme and protonates the released 15 NH 3​ to 15 NH 4+​ , preventing its loss as a volatile gas.

  • Derivatization & MS Analysis:

    • Centrifuge the quenched samples at 14,000 × g for 5 minutes to pellet precipitated proteins.

    • Analyze the supernatant directly via Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS). Set the Multiple Reaction Monitoring (MRM) transitions specifically for the 15 NH 4+​ ion ( m/z 19.0 19.0) to calculate the exact velocity of deamination.

Self-Validating Systems & Data Integrity

To ensure the trustworthiness of the protocols described above, the following self-validating controls must be integrated:

  • Isotopic Purity Verification: Prior to feeding or assay initiation, analyze the 1-hexylamine-15N stock via GC-MS to confirm 99% 15 N enrichment. Any 14 N contamination will skew kinetic calculations.

  • Heat-Killed Controls: In the MAO assay, run parallel reactions using enzyme boiled at 95 °C for 10 minutes. This validates that the appearance of 15 NH 3​ is strictly due to enzymatic catalysis, not spontaneous hydrolysis.

  • Orthogonal Validation: Couple the MAO assay with an Amplex UltraRed fluorometric assay to measure the stoichiometric release of H 2​ O 2​ . A 1:1 molar ratio of H 2​ O 2​ to 15 NH 3​ confirms that the oxidative deamination mechanism is proceeding without off-target side reactions.

References

  • Source: Google Patents (US20110282587A1)
  • Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Structural Insights into the Substrate Range of a Bacterial Monoamine Oxidase Source: ACS Omega / Biochemistry (ACS Publications) URL:[Link]

  • Active site residue involvement in monoamine or diamine oxidation catalysed by pea seedling amine oxidase Source: The FEBS Journal (Wiley Online Library) URL:[Link]

Application

Application Note: Synthesis and NMR Characterization of 15N-Labeled Cationic Surfactants from [15N]-Hexylamine

Executive Summary & Mechanistic Rationale The structural elucidation of micellar environments, protein-surfactant interactions, and silica-nanocomposite interfaces heavily relies on advanced solid-state and solution-phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The structural elucidation of micellar environments, protein-surfactant interactions, and silica-nanocomposite interfaces heavily relies on advanced solid-state and solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy. Because the natural abundance of the ¹⁵N isotope is exceptionally low (0.37%), synthesizing ¹⁵N-enriched surfactants is a critical prerequisite for achieving the sensitivity required in 2D and 3D NMR experiments.

[15N]-Hexylamine is a highly versatile precursor. In materials science, it has been utilized directly as both a catalyst and a surfactant (forming inverse micelles) to chemically map silica prepared via sol-gel reactions in rubber nanocomposites ()[1]. Furthermore, ¹⁵N-isotopic labeling from primary amine precursors is a proven strategy for synthesizing long-chain polyamines (LCPAs) to probe silica-biomolecule interactions ()[2].

This application note details the synthesis of an asymmetric cationic surfactant—[15N]-N-dodecyl-N,N-dimethylhexan-1-aminium bromide —starting from [15N]-hexylamine.

Causality in Synthetic Design
  • Eschweiler-Clarke Methylation vs. Direct Alkylation: Direct alkylation of [15N]-hexylamine with methyl iodide inevitably triggers Hofmann exhaustive methylation, yielding a statistically inseparable mixture of secondary, tertiary, and quaternary amines. To ensure absolute chemoselectivity, we employ the Eschweiler-Clarke reductive amination. Because this mechanism requires the presence of an N–H proton to form the reactive iminium ion intermediate, the reaction strictly self-terminates at the tertiary amine stage ([15N]-N,N-dimethylhexylamine).

  • Sₙ2 Quaternization Kinetics: The subsequent quaternization with 1-bromododecane is performed in anhydrous acetonitrile. As a polar aprotic solvent, acetonitrile heavily solvates the cationic transition state of the Sₙ2 reaction, accelerating the kinetics while completely suppressing the solvolysis side-reactions common in protic solvents.

Experimental Protocols (Self-Validating System)

The following protocols are designed with built-in physicochemical checkpoints to ensure a self-validating workflow.

Protocol A: Synthesis of [15N]-N,N-Dimethylhexylamine
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 mmol of [15N]-hexylamine in 5 mL of distilled water.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 25.0 mmol (5.0 eq) of formic acid (88% aqueous solution) dropwise. Causality: The extreme cooling prevents the exothermic volatilization of the low-boiling [15N]-hexylamine.

  • Formaldehyde Addition: Add 11.0 mmol (2.2 eq) of formaldehyde (37% aqueous solution).

  • Reflux & Decarboxylation: Heat the mixture to 80 °C and reflux for 12 hours. The continuous evolution of CO₂ gas serves as a visual confirmation of the hydride transfer driving the reductive amination.

  • Phase-Shift Workup (Validation Step): Cool to room temperature and adjust the pH to 12 using 6 M NaOH. Extract with diethyl ether (3 × 20 mL). Causality: The conversion from a primary to a tertiary amine significantly alters the compound's pKa and hydrophobicity, ensuring the product partitions exclusively into the organic layer while unreacted formic acid and formaldehyde remain in the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25 °C to yield the volatile tertiary amine.

Protocol B: Quaternization to [15N]-C12-C6 Surfactant
  • Reaction Setup: Dissolve the purified[15N]-N,N-dimethylhexylamine (4.0 mmol) in 15 mL of anhydrous acetonitrile inside a heavy-walled pressure tube.

  • Alkylation: Add 4.4 mmol (1.1 eq) of 1-bromododecane.

  • Thermal Activation: Seal the tube and heat at 85 °C for 24 hours.

  • Precipitation & Purification: Cool the mixture to room temperature. The quaternary ammonium salt will partially precipitate. Add 30 mL of ice-cold diethyl ether to force complete precipitation. Filter the white crystalline solid and wash extensively with cold diethyl ether to strip away any unreacted 1-bromododecane.

  • Drying: Dry under high vacuum (<0.1 mbar) for 12 hours.

Quantitative Data & Validation

To guarantee the trustworthiness of the synthesized surfactant, ¹⁵N and ¹H NMR spectroscopy are utilized as definitive self-validation checkpoints. The step-wise downfield shift of the ¹⁵N nucleus directly correlates with the progressive deshielding of the nitrogen atom during alkylation.

Table 1: Quantitative Reaction Yields and Surfactant Properties

CompoundMolecular Weight ( g/mol )Reaction Yield (%)Purity (GC/MS or NMR)CMC in H₂O (mM)
[15N]-N,N-Dimethylhexylamine130.2485.2>99%N/A
[15N]-C12-C6 Surfactant379.4891.5>98%~3.2

Table 2: ¹⁵N and ¹H NMR Self-Validation Checkpoints (in CDCl₃)

Species¹⁵N Chemical Shift (ppm)*¹H N-CH₃ Shift (ppm)Diagnostic Feature
[15N]-Hexylamine~24.0N/ABroad -NH₂ singlet (~1.5 ppm)
[15N]-Tertiary Amine~42.5~2.20 (s, 6H)Total absence of N-H protons
[15N]-Quaternary Surfactant~60.2~3.35 (s, 6H)Strong downfield shift due to N⁺

*Note: ¹⁵N chemical shifts are referenced to liquid NH₃ at 0 ppm.

Visualization

G A [15N]-Hexylamine Starting Material B Eschweiler-Clarke Reaction A->B HCOOH/HCHO C [15N]-N,N-Dimethyl- hexylamine B->C Reflux, 80°C D Quaternization (1-Bromododecane) C->D Alkylation E [15N]-C12-C6 Cationic Surfactant D->E 85°C, 24h F 15N NMR Validation E->F Micelle Probing

Workflow for the synthesis and NMR validation of [15N]-labeled cationic surfactants.

References

  • Miloskovska, E., Friedrichs, C., Hristova-Bogaerds, D., Persenair, O., van Duin, M., Hansen, M. R., & de With, G. (2015). "Chemical Mapping of Silica Prepared via Sol–Gel Reaction in Rubber Nanocomposites." Macromolecules, 48(4), 1093-1103. URL:[Link]

  • Abacilar, M., Daus, F., Haas, C. P., Brückner, S. I., Brunner, E., & Geyer, A. (2016). "Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs)." RSC Advances, 6, 93343-93348. URL:[Link]

Sources

Method

Application Note: 1-Hexylamine-¹⁵N as a Precision Probe in Solid-State NMR Studies

Executive Summary The structural elucidation of complex, insoluble systems—ranging from highly cross-linked polymer networks to heterogeneous catalytic surfaces—requires analytical techniques that offer both atomic-level...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex, insoluble systems—ranging from highly cross-linked polymer networks to heterogeneous catalytic surfaces—requires analytical techniques that offer both atomic-level resolution and high isotopic sensitivity. 1-Hexylamine-¹⁵N has emerged as a premier molecular probe in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy.

By combining a reactive primary amine headgroup with a flexible alkyl tail and a 100% spin-½ ¹⁵N label, this molecule serves two distinct analytical functions:

  • Polymer Network Architecture: Acting as a mono-functional chain terminator to map the spatial distribution of additives in thermosets via Rotational-Echo Double-Resonance (REDOR) NMR.

  • Surface Coordination Chemistry: Acting as a basic ligand to probe Brønsted and Lewis acid sites on zeolites, metal-organic frameworks (MOFs), and nanoparticle surfaces via Magic-Angle Spinning (MAS) chemical shift analysis.

This application note provides researchers and drug development professionals with the mechanistic rationale, step-by-step protocols, and self-validating workflows required to deploy 1-hexylamine-¹⁵N in advanced ssNMR studies.

Mechanistic Rationale: Why 1-Hexylamine-¹⁵N?

Isotopic and Spin Dynamics

Natural abundance nitrogen consists predominantly of ¹⁴N (99.6%), a quadrupolar nucleus (spin I = 1) that yields broad, complex NMR spectra in the solid state due to quadrupolar coupling. By utilizing the ¹⁵N isotope (spin I = ½), researchers eliminate quadrupolar broadening, enabling high-resolution spectra. Furthermore, the low natural abundance of ¹⁵N (0.37%) ensures that any detected signal originates exclusively from the labeled probe, providing a zero-background analytical window [1].

Structural Causality in Experimental Design

In epoxy resin chemistry, diamines (e.g., hexamethylenediamine) form continuous, infinite cross-linked networks. To study specific microenvironments—such as where antiplasticizers or drug molecules localize—researchers must create controlled "defects" or endpoints. 1-Hexylamine-¹⁵N acts as a monoamine chain terminator. By substituting a known fraction of the diamine cross-linker with 1-hexylamine-¹⁵N, researchers create labeled "dangling ends" within the network. If a ¹³C-labeled additive preferentially associates with these free volume endpoints, the ¹³C-¹⁵N internuclear distance will be measurably short [1].

Application 1: Mapping Polymer Networks via REDOR NMR

REDOR NMR is designed to reintroduce heteronuclear dipolar couplings (which are normally averaged to zero by Magic Angle Spinning) to precisely measure internuclear distances up to ~6 Å.

Experimental Protocol: ¹³C-¹⁵N REDOR

Objective: Measure the distance between a ¹³C-labeled antiplasticizer and the ¹⁵N-labeled network endpoint.

Step 1: Synthesis of the Partially Cross-Linked Network

  • Mix diglycidyl ether of bisphenol A (DGEBA) with hexamethylenediamine (cross-linker) and 1-hexylamine-¹⁵N (chain terminator) in a 5:1:3 molar ratio [2].

  • Introduce 19% (by weight) of a ¹³C-carbonyl-labeled antiplasticizer (e.g., an aromatic acetamide).

  • Cure the resin under vacuum at 80°C for 24 hours to ensure complete amine conversion.

Step 2: MAS NMR Setup

  • Mill the cured resin into a fine powder and pack it uniformly into a 4 mm ZrO₂ MAS rotor.

  • Spin the sample at a precise MAS frequency (e.g., 5.000 kHz ± 2 Hz) to ensure rotor synchronization with the RF pulses.

Step 3: REDOR Pulse Sequence Execution

  • Apply a Cross-Polarization (CP) block from ¹H to ¹³C to enhance the ¹³C signal.

  • Acquire S0​ (Reference): Apply a rotor-synchronized spin-echo sequence on the ¹³C channel without pulsing the ¹⁵N channel. This yields the full signal intensity.

  • Acquire S (Dephased): Repeat the sequence, but apply a train of π (180°) pulses on the ¹⁵N channel during the echo period. These pulses invert the ¹⁵N spin state, preventing the MAS from averaging the ¹³C-¹⁵N dipolar coupling to zero.

  • Increment the dephasing time ( Nc​Tr​ , where Tr​ is the rotor period) and record the signal attenuation.

Step 4: Data Extraction

  • Calculate the REDOR fraction: ΔS/S0​=(S0​−S)/S0​ .

  • Fit the ΔS/S0​ curve to a Bessel function model to extract the dipolar coupling constant ( D ), which is inversely proportional to the cube of the internuclear distance ( r−3 ) [1].

REDOR_Workflow A Sample Preparation (15N-Hexylamine + 13C-Additive) B Magic Angle Spinning (MAS) (Rotor Packing & Spinning) A->B C REDOR Pulse Sequence (13C Observe, 15N Dephasing) B->C D Acquire S0 (No Dephasing) & S (Dephasing) Spectra C->D E Calculate ΔS/S0 (Dipolar Coupling Extraction) D->E F Internuclear Distance (r) Determination E->F

Fig 1. Step-by-step REDOR NMR workflow for measuring ¹³C-¹⁵N internuclear distances.

Application 2: Probing Surface Coordination Chemistry

Because the ¹⁵N chemical shift is highly sensitive to its local electronic environment, 1-hexylamine-¹⁵N is an excellent probe for characterizing surface acidity and metal coordination states [3].

Experimental Protocol: Surface Doping and CP-MAS NMR

Objective: Distinguish between Brønsted acid sites (proton donation) and Lewis acid sites (electron pair acceptance) on a catalytic surface.

Step 1: Surface Functionalization

  • Dehydrate the target material (e.g., zeolite or metal-functionalized silica) under vacuum (10⁻⁵ Torr) at 300°C for 4 hours to remove physisorbed water.

  • Expose the activated surface to 1-hexylamine-¹⁵N vapor at room temperature for 30 minutes.

  • Evacuate the sample chamber at 50°C for 1 hour to remove loosely bound, uncoordinated amine, leaving only the chemisorbed species.

Step 2: ¹⁵N CP-MAS NMR Acquisition

  • Pack the functionalized powder into a MAS rotor under an inert argon atmosphere to prevent moisture re-adsorption.

  • Acquire ¹⁵N CP-MAS NMR spectra using a ¹H-¹⁵N contact time of 2-5 ms.

  • Reference the chemical shifts externally to solid ¹⁵NH₄Cl or glycine.

Coordination_Pathway A Free 1-Hexylamine-15N (Isotropic Shift ~25 ppm) B Surface Exposure (Zeolite/MOF/Nanoparticle) A->B C Brønsted Acid Binding (Protonation to -NH3+) B->C D Lewis Acid Binding (Metal Coordination) B->D E 15N CP-MAS NMR Downfield Shift (~35-45 ppm) C->E F 15N CP-MAS NMR Coordination Shift (Metal-dependent) D->F

Fig 2. ¹⁵N-hexylamine binding pathways and corresponding NMR chemical shift responses.

Quantitative Data Summary

The following table summarizes expected empirical values when utilizing 1-hexylamine-¹⁵N in solid-state NMR configurations.

ParameterChemical State / EnvironmentObserved ValueAnalytical Significance
¹⁵N Chemical Shift Free 1-hexylamine (Liquid/Isotropic)~24 - 28 ppmBaseline reference for uncoordinated amine [3].
¹⁵N Chemical Shift Brønsted Acid Bound (-NH₃⁺)~35 - 45 ppmDownfield shift confirms proton transfer / strong H-bonding.
¹⁵N Chemical Shift Lewis Acid Bound (e.g., Pt/Pd)-15 to -40 ppm ( Δδ )Upfield shift indicates direct metal-nitrogen coordination.
¹³C-¹⁵N REDOR Distance Epoxy Resin + Antiplasticizer4.5 - 5.5 ÅMaps additive localization near polymer network endpoints [1].

Quality Control & Self-Validating Systems

To ensure trustworthiness and reproducibility, every ssNMR protocol utilizing 1-hexylamine-¹⁵N must incorporate self-validating internal checks:

  • Hartmann-Hahn Matching Validation: Before acquiring ¹⁵N CP-MAS spectra of the unknown sample, the cross-polarization efficiency must be calibrated using a standard (e.g., ¹⁵N-labeled glycine). The RF field strengths ( B1​ ) on the ¹H and ¹⁵N channels must satisfy the condition γH​B1H​=γN​B1N​±ωr​ (where ωr​ is the spinning frequency). Failure to match this condition results in false-negative signal absences.

  • REDOR Pulse Calibration: The accuracy of the REDOR distance measurement relies entirely on the perfection of the ¹⁵N π (180°) pulses. If the pulse is miscalibrated (e.g., yielding 170° instead of 180°), the dipolar dephasing efficiency ( ΔS ) drops. This artificial drop in dephasing will be mathematically misinterpreted as a weaker dipolar coupling, leading the researcher to falsely overestimate the internuclear distance . Always run a known ¹³C-¹⁵N standard (e.g., labeled amino acid pairs) to verify that ΔS/S0​ reaches 1.0 at long dephasing times.

References

  • Merritt, M. E., Goetz, J. M., Whitney, D., Chang, C.-P. P., Heux, L., Halary, J. L., & Schaefer, J. (1998). Location of the Antiplasticizer in Cross-Linked Epoxy Resins by 2H, 15N, and 13C REDOR NMR. Macromolecules, 31(4), 1214-1220. URL:[Link]

  • Merritt, M. E., Heux, L., Halary, J. L., & Schaefer, J. (1997). Determination of the Extent of Reaction of Amine Cross-Linked Epoxy Resins by Solid-State 13C and 15N NMR. Macromolecules, 30(22), 6760-6763. URL:[Link]

  • Lichter, R. L., & Roberts, J. D. (1972). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 spectra of amines. Journal of the American Chemical Society, 94(8), 2495-2500. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent isotopic exchange in 1-hexylamine-15N reactions

Welcome to the technical support center for ¹⁵N-labeled compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-hexylamine-¹⁵N in their synthetic and analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ¹⁵N-labeled compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-hexylamine-¹⁵N in their synthetic and analytical workflows. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice required to maintain the isotopic integrity of your labeled molecules throughout their application.

Introduction: The Challenge of Isotopic Integrity

1-Hexylamine-¹⁵N is a valuable tool for a variety of research applications, including metabolic studies, mechanistic investigations, and as an internal standard in quantitative mass spectrometry. The ¹⁵N isotope is stable and does not decay, making it a safe and effective tracer.[1] However, the stability of the isotope does not guarantee the stability of its position on the amine. The primary challenge in working with ¹⁵N-labeled primary amines is preventing isotopic exchange, a process where the ¹⁵N atom is either lost or its enrichment level is diluted. This guide will provide a detailed exploration of the mechanisms behind this exchange and robust strategies to prevent it.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with 1-hexylamine-¹⁵N.

Q1: What is isotopic exchange and why is it a problem for my 1-hexylamine-¹⁵N reaction?

A: Isotopic exchange, in this context, primarily refers to the exchange of the protons on the nitrogen atom (N-H protons) with protons from the surrounding environment, such as from a solvent or other reagents. While this proton exchange doesn't directly remove the ¹⁵N atom, it is often the initial step in pathways that can lead to isotopic scrambling or loss, especially under conditions that promote reversible reactions involving the C-N bond. The core issue is the lability of the N-H protons, which can be readily abstracted by bases or exchanged in the presence of protic solvents.[2][3] This can be problematic as it may compromise the isotopic enrichment of your final product, leading to inaccurate results in sensitive applications like quantitative proteomics or metabolic tracing.

Q2: I've observed a lower-than-expected ¹⁵N enrichment in my final product. What are the likely causes?

A: A reduction in ¹⁵N enrichment can stem from several sources during your experimental workflow:

  • Protic Solvents: Solvents with acidic protons, such as water, methanol, or ethanol, can readily exchange protons with your ¹⁵N-amine.[2][3][4] This is one of the most common causes of isotopic dilution if these solvents are present, even in small amounts.

  • Acidic or Basic Conditions: Both acid and base catalysis can accelerate the rate of N-H proton exchange.[5] Strong acids can protonate the amine, and strong bases can deprotonate it, both scenarios making the N-H protons more labile.

  • High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for reversible reactions that may lead to C-N bond cleavage and reformation, potentially with an unlabeled nitrogen source.

  • Contamination: The presence of other nitrogen-containing compounds (e.g., ammonia, other amines) in your reaction mixture can lead to the incorporation of ¹⁴N into your product.

Q3: Which solvents are recommended for reactions with 1-hexylamine-¹⁵N?

A: The choice of solvent is critical for preserving the isotopic label. It is highly recommended to use polar aprotic solvents . These solvents have a high dielectric constant to dissolve charged species but lack acidic protons, and therefore cannot act as proton donors.[4]

Solvent CategoryExamplesSuitability for ¹⁵N-Amine ReactionsRationale
Polar Aprotic (Recommended) Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)Excellent These solvents do not have labile protons and will not participate in N-H exchange.[4]
Polar Protic (Avoid) Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH)Poor These solvents contain acidic O-H protons that can readily exchange with the N-H protons of the amine, leading to isotopic dilution.[2][3][4]
Nonpolar Aprotic Hexane, Toluene, BenzeneGood (with solubility considerations) These solvents are also suitable as they lack acidic protons. However, the solubility of 1-hexylamine and other polar reagents may be limited.

Q4: Can the type of base used in my reaction affect the isotopic integrity?

A: Absolutely. If your reaction requires a base, it is best to use a non-nucleophilic, sterically hindered base. These bases can deprotonate your intended substrate without acting as a nucleophile towards your 1-hexylamine. Examples include:

  • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Triethylamine (TEA) (Use with caution, as it can sometimes participate in side reactions).

Avoid using strong nucleophilic bases like sodium hydroxide or potassium hydroxide, especially in the presence of protic solvents, as this combination can promote isotopic exchange.

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to diagnosing and resolving issues with isotopic exchange.

Initial Diagnosis: Confirming Isotopic Dilution

Before troubleshooting your reaction, it is crucial to confirm that isotopic dilution has occurred and to rule out other possibilities.

Step 1: Verify the Isotopic Purity of the Starting Material Always analyze your stock of 1-hexylamine-¹⁵N before use.

  • Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the M+1 peak intensity relative to the M peak. For 1-hexylamine (C₆H₁₅N, MW: 101.19 g/mol ), the unlabeled compound will have a primary ion at m/z 102 ([M+H]⁺), while the ¹⁵N-labeled version will be at m/z 103.

  • Expected Outcome: The isotopic enrichment should be high, typically >98%.[6]

Step 2: Analyze the Final Product After your reaction, analyze the purified product using the same mass spectrometry technique.

  • Method: Compare the isotopic distribution of your product with the theoretical distribution for a fully ¹⁵N-labeled compound.

  • Interpretation: A significant increase in the abundance of the ¹⁴N-containing isotopologue indicates that isotopic exchange has occurred during the reaction or workup.

Workflow for Troubleshooting Isotopic Exchange

If you have confirmed that isotopic exchange is happening, follow this workflow to identify and eliminate the cause.

Caption: A step-by-step workflow for troubleshooting isotopic dilution.

Best Practices and Experimental Protocols

Adhering to the following best practices and protocols will significantly minimize the risk of isotopic exchange.

Protocol 1: General Handling and Storage of 1-Hexylamine-¹⁵N

1-Hexylamine is sensitive to air and moisture.[7] Proper storage is the first line of defense against degradation and contamination.

  • Storage: Store 1-hexylamine-¹⁵N in its original vial, tightly sealed, under an inert atmosphere (argon or nitrogen). It should be stored in a cool, dry place, away from light.[7]

  • Handling: When handling, use a dry syringe or cannula to transfer the liquid under an inert atmosphere. Avoid opening the vial directly to the ambient atmosphere.

  • Solvent Preparation: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system.

Protocol 2: A Model Reaction Under Isotope-Preserving Conditions

This protocol outlines a generic acylation reaction, a common transformation for primary amines, designed to prevent isotopic exchange.

Reaction: Acylation of 1-hexylamine-¹⁵N with an acid chloride.

  • Setup: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagents:

    • 1-Hexylamine-¹⁵N (1.0 eq)

    • Acid chloride (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) (1.2 eq, distilled from CaH₂)

  • Procedure: a. To a dry, nitrogen-flushed round-bottom flask, add 1-hexylamine-¹⁵N and anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add triethylamine via syringe. d. Slowly add the acid chloride dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup (Non-Aqueous): a. Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. b. Wash the salt with a small amount of anhydrous DCM. c. Combine the filtrates and concentrate under reduced pressure to obtain the crude ¹⁵N-labeled amide.

  • Purification: Purify the crude product using flash column chromatography with non-protic solvents (e.g., hexane/ethyl acetate).

  • Verification: Analyze the final product by mass spectrometry to confirm the retention of the ¹⁵N label.

Mechanism of Isotopic Exchange

Understanding the mechanism of proton exchange is key to preventing it. The diagram below illustrates how a protic solvent can lead to the dilution of the ¹⁵N label through a series of reversible proton transfers.

Caption: Mechanism of proton exchange with a protic solvent.

References

  • Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society. [Link]

  • Rates of Acid-Catalyzed NH Proton Exchange of Enaminones, an 1H NMR Study. ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Protic solvent - Wikipedia. Wikipedia. [Link]

  • Protic solvents – Knowledge and References. Taylor & Francis. [Link]

  • Amines as Bases - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Hexylamine | C6H15N - PubChem. National Institutes of Health. [Link]

Sources

Optimization

Troubleshooting signal-to-noise ratio in 15N NMR with hexylamine

Troubleshooting Signal-to-Noise Ratio in 15N NMR with Hexylamine Welcome to the technical support center for 15N NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Signal-to-Noise Ratio in 15N NMR with Hexylamine

Welcome to the technical support center for 15N NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal-to-noise (S/N) ratios in their 15N NMR experiments, with a specific focus on aliphatic amines like hexylamine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm running a standard 1D 15N NMR on my hexylamine sample and I can barely see a signal. What's going on?

A1: The Challenge of the 15N Nucleus

The primary reasons for the low signal-to-noise ratio in a standard 1D 15N NMR experiment are inherent to the nitrogen-15 nucleus itself.[1][2]

  • Low Natural Abundance: Only 0.36% of nitrogen in nature is the NMR-active 15N isotope. The vast majority is 14N, which has a spin of 1 and is subject to quadrupolar broadening, making it unsuitable for high-resolution NMR.[1]

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of 15N is negative and about 10 times smaller than that of ¹H.[2][3] Since the signal intensity is proportional to γ³, the sensitivity of 15N is inherently much lower than that of protons.[3]

A direct 1D 15N experiment on a natural abundance sample, especially at a moderate concentration, will often require a very long acquisition time to achieve a satisfactory signal-to-noise ratio.[4] For many applications, a 1D experiment is simply not practical.

Recommendation: For natural abundance samples, it is highly recommended to use proton-detected 2D correlation experiments like ¹H-¹⁵N HSQC or HMBC. These experiments leverage the much higher sensitivity of ¹H to indirectly detect the ¹⁵N chemical shifts, providing a significant boost in signal-to-noise.[4][5][6]

Q2: I tried running an INEPT experiment to enhance my hexylamine signal, but the signal is still very weak or absent. Why did this happen?

A2: The Critical Role of Proton Exchange

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is a powerful technique to boost the 15N signal by transferring magnetization from the much more sensitive protons directly attached to the nitrogen.[2][3][7] This transfer relies on the through-bond J-coupling between ¹H and ¹⁵N. However, for this to work, the proton must remain attached to the nitrogen for a sufficient amount of time.

In the case of hexylamine (and other primary amines), the protons on the -NH₂ group are "labile" or "exchangeable." They can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic protons.[7][8]

If the rate of this proton exchange is faster than or comparable to the ¹J(N,H) coupling constant (typically around 90 Hz for amines), the polarization transfer is disrupted, and the INEPT experiment will fail, resulting in a weak or completely absent signal.[6][7]

Troubleshooting Proton Exchange:

  • Choice of Solvent: The solvent plays a crucial role in mediating proton exchange.

    • Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents will actively exchange with the amine protons, leading to very fast exchange rates and likely failure of INEPT-based experiments.

    • Aprotic Solvents (e.g., DMSO-d₆, CDCl₃, Acetonitrile-d₃): These solvents do not have exchangeable deuterons and will slow down the proton exchange rate, making INEPT more successful. DMSO-d₆ is particularly effective at reducing the exchange rate due to its ability to form hydrogen bonds.[8]

  • Sample Purity: Ensure your sample and solvent are as dry as possible. Trace water can act as a catalyst for proton exchange.

  • Temperature: Lowering the temperature of the experiment can slow down the exchange kinetics, potentially making the INEPT experiment viable.[9]

Experimental Protocol: Optimizing Sample Preparation for Hexylamine 15N NMR
  • Solvent Selection: Choose a dry, aprotic deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Drying the Sample: If possible, dry your hexylamine sample over a suitable drying agent before preparing the NMR sample.

  • Drying the Solvent: Use a freshly opened bottle of deuterated solvent or a solvent that has been stored over molecular sieves to minimize water content.

  • Sample Preparation:

    • Prepare your sample in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Filter the final solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[10][11][12] Suspended solids can degrade spectral quality by disrupting the magnetic field homogeneity.[11][12]

Q3: I'm using an appropriate aprotic solvent, but my signal-to-noise is still poor. How should I set up my acquisition parameters for a 1D INEPT or a 2D HSQC experiment?

A3: Parameter Optimization is Key

Even with a well-prepared sample, suboptimal acquisition parameters can lead to poor results. Here are the key parameters to consider:

Table 1: Key Acquisition Parameters for ¹H-¹⁵N Correlation Experiments
ParameterRecommended Value/SettingRationale
Recycle Delay (d1) 1.5 - 2 secondsIn polarization transfer experiments, the recycle delay is determined by the T₁ of the protons, not the 15N nucleus.[7] Protons relax much faster than 15N, allowing for shorter recycle delays and more scans in a given amount of time.
¹J(N,H) Coupling Constant 85-95 Hz (for amines)This value is used to calculate the delays within the pulse sequence for optimal polarization transfer. An accurate estimate is crucial for maximizing signal intensity.[10]
Number of Scans (ns) Start with 64 and increase as neededDue to the low natural abundance of 15N, a significant number of scans is usually required to achieve a good signal-to-noise ratio.
¹⁵N Spectral Width (sw) ~200-300 ppmThis range should be sufficient to cover the chemical shift of aliphatic amines.[5]
Workflow for Troubleshooting Poor Signal-to-Noise in 15N NMR of Hexylamine

Below is a logical workflow to diagnose and solve common issues with S/N in 15N NMR experiments involving hexylamine.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Solutions & Optimizations cluster_3 Final Outcome start Poor S/N in 15N NMR of Hexylamine q_experiment What experiment are you running? start->q_experiment q_sample_prep Is proton exchange a likely issue? q_experiment->q_sample_prep INEPT / HSQC sol_1d 1D 15N is inherently insensitive. Switch to 2D ¹H-¹⁵N HSQC/HMBC. q_experiment->sol_1d 1D Direct Detect sol_solvent Change to a dry, aprotic solvent (e.g., DMSO-d6, CDCl3). q_sample_prep->sol_solvent Yes (Protic solvent, wet sample) sol_params Optimize acquisition parameters: - Recycle Delay (d1) ~1.5-2s - Set J(N,H) ~90 Hz - Increase number of scans q_sample_prep->sol_params No (Aprotic solvent, dry sample) end_node Improved S/N Ratio sol_1d->end_node sol_solvent->sol_params sol_temp Lower the experimental temperature to slow exchange. sol_temp->sol_params sol_params->end_node

Caption: Troubleshooting workflow for low S/N in 15N NMR.

Q4: My sample is properly prepared, and my parameters are optimized, but the signal is still weak. Are there any other factors to consider?

A4: Advanced Considerations

If you have addressed the common issues of experimental choice, proton exchange, and parameter optimization, there are a few other factors that could be at play:

  • Sample Concentration: Due to the low natural abundance of 15N, a reasonably high sample concentration is often required.[10] If your sample is very dilute, you will need to significantly increase the acquisition time.

  • Probe Tuning and Shimming:

    • Ensure the NMR probe is correctly tuned to the 15N frequency. An untuned probe will result in significant signal loss.

    • Poor shimming of the magnetic field will lead to broad lines, which reduces the signal height and thus the apparent signal-to-noise ratio.[12][13][14]

  • Relaxation Times (T₁ and T₂):

    • T₁ (Spin-Lattice Relaxation): While the recycle delay in INEPT/HSQC experiments depends on the proton T₁, the 15N T₁ can be very long. If you were attempting a direct 1D 15N experiment, a short recycle delay would lead to saturation and a much weaker signal.

    • T₂ (Spin-Spin Relaxation): A short T₂ leads to broader lines. For small molecules like hexylamine, this is less likely to be a major issue unless the sample is very viscous or contains paramagnetic impurities.[15]

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) in your sample can dramatically shorten the T₁ and T₂ relaxation times, leading to signal broadening and loss.[15] If you suspect contamination, it may be necessary to treat your sample with a chelating agent like EDTA, though this can complicate the sample chemistry.

By systematically addressing these potential issues, from the fundamental properties of the 15N nucleus to the nuances of sample preparation and parameter optimization, you can significantly improve the quality of your 15N NMR spectra for hexylamine and other challenging molecules.

References
  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025, August 13). Google AI Search.
  • Where is my INEPT signal? - Proton Exchange Issues. (2020, January 10). University of Ottawa NMR Facility Blog.
  • Protein dynamics by ¹⁵N nuclear magnetic relax
  • 15N RELAX
  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. (2014, August 5).
  • 15N Nuclear Magnetic Resonance Spectroscopy. Changes in Nuclear Overhauser Effects and T1 with Viscosity. Journal of the American Chemical Society.
  • 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins. (2018, February 5). PNAS.
  • Insensitive nuclei enhanced by polariz
  • Polarization Transfer Experiments (INEPT and DEPT). (1996, May 8). University of Wisconsin-Madison.
  • Autonomous adaptive optimization of NMR experimental conditions for precise inference of minor conformational states of proteins based on chemical exchange saturation transfer. (2025, May 16). PMC - NIH.
  • 15N NMR for Structure Elucid
  • Use of the INEPT [Insensitive Nuclei Enhanced by Polarization Transfer] polarization transfer method for nitrogen-15 NMR relaxat. (1982, October 20). American Chemical Society.
  • An In-depth Technical Guide to 15N NMR Spectroscopy for Urea Analysis. Benchchem.
  • 15N NMR Spectroscopy as a method for comparing the rates of imidiz
  • Can benchtop NMR detect 15N at natural abundance?. (2024, June 10). Magritek.
  • A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Applic
  • Exchange kinetics of individual amide protons in 15N-labeled helical peptides measured by isotope-edited NMR. PubMed.
  • Poor Signal-to-Noise Ratio in Your Spectrum?. (2007, September 11). University of Ottawa NMR Facility Blog.
  • Correlation of Proton and Nitrogen-15 Chemical Shifts by Multiple Quantum NMR*. Journal of Magnetic Resonance.
  • Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. PMC.
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. (2015, May 28).
  • 15N NMR Question. (2023, July 25). Reddit.
  • REVIEW ON 15N-NMR, 31P-NMR, 19F-NMR, 17O-NMR. (2016, July 17).
  • NMR Sample Preparation. University of Minnesota Twin Cities.
  • NMR-based metabolite studies with 15N amino acids. PMC - NIH.
  • Troubleshooting Acquisition Rel
  • Trouble Shooting Page. UCSD NMR Facility.
  • 15N NMR Signal Amplification by Reversible Exchange of [15N3]Ornidazole Antibiotic. PMC.
  • Effect-of-Chemical-Exchange-on-Spectra. SlideShare.
  • Exchangeable Protons in NMR—Friend or Foe?. (2023, January 26). ACD/Labs.
  • Introduction to NMR part 2. (2007, August 23). MIT Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Overlap in 1-Hexylamine-¹⁵N NMR Spectra

Welcome to the Technical Support Center. Analyzing isotopically labeled primary amines like 1-hexylamine-¹⁵N presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing isotopically labeled primary amines like 1-hexylamine-¹⁵N presents unique spectroscopic challenges. Peak overlap in these systems is driven by three distinct mechanisms: the chemical similarity of the C2–C5 aliphatic chain, ¹⁵N-¹H scalar coupling (J-coupling) introducing multiplet complexity, and intermediate chemical exchange of the ¹⁵NH₂ protons with trace water.

This guide provides field-proven, self-validating methodologies to deconvolve these overlapping signals and achieve unambiguous structural assignments.

Troubleshooting Guide & FAQs

Amine Proton Broadening & Exchange

Q: My ¹⁵NH₂ protons appear as a broad hump, or are completely missing in CDCl₃. Furthermore, they overlap with the aliphatic chain. How do I resolve this? A: In non-polar solvents like CDCl₃, the ¹⁵NH₂ protons of 1-hexylamine typically resonate between 1.1–1.5 ppm, directly overlapping with the C2–C5 methylene envelope. Additionally, trace water or acidic impurities catalyze rapid proton exchange, broadening the signal and erasing the ¹J_NH scalar coupling. Solution: Switch your solvent to DMSO-d₆. As a strong hydrogen-bond acceptor, DMSO restricts proton exchange and shifts the ¹⁵NH₂ resonance significantly downfield (typically >3.0 ppm), instantly pulling it out of the aliphatic region 1. If the peak remains broad, lower the sample temperature to 278 K to further suppress chemical exchange on the NMR timescale 2.

¹⁵N-Induced Spectral Complexity

Q: The ¹⁵N labeling is causing extra splitting (²J_NH, ³J_NH) in the adjacent C1 and C2 methylene groups, worsening the overlap. Can I remove this? A: Yes. You can apply broadband ¹⁵N decoupling during the ¹H acquisition. Using a composite pulse sequence like WALTZ-16 on the ¹⁵N channel will collapse the heteronuclear splitting, simplifying the adjacent CH₂ multiplets back to their natural ¹H-¹H coupling patterns 3.

Aliphatic Chain Multiplet Overlap

Q: Even with ¹⁵N decoupling, the C2–C5 methylene protons form an unresolvable multiplet around 1.3 ppm. How can I pull these apart? A: 1D ¹H NMR is fundamentally limited by the narrow chemical shift dispersion of saturated hydrocarbon chains. You must introduce a second dimension. A ¹H-¹³C HSQC experiment will disperse these overlapping proton signals based on the chemical shifts of their directly attached ¹³C nuclei, which have a much wider spectral window 4.

Quantitative Data Summaries

Table 1: Solvent & Temperature Effects on 1-Hexylamine-¹⁵N Proton Exchange

SolventTemperatureExchange Rate¹⁵NH₂ Chemical Shift¹J(NH) Observable?
CDCl₃298 KFast/Intermediate~1.1 - 1.5 ppm (Overlaps)No (Broad Singlet)
DMSO-d₆298 KSlow>3.0 ppm (Resolved)Yes (Doublet)
DMSO-d₆278 KVery Slow>3.0 ppm (Resolved)Yes (Sharp Doublet)

Table 2: Comparison of NMR Techniques for Resolving Overlap

TechniquePrimary PurposeResolution DimensionTypical Acquisition Time
¹H with ¹⁵N DecouplingRemove heteronuclear splitting1D (¹H)< 5 mins
¹H-¹³C HSQCResolve aliphatic C2-C5 overlap2D (¹³C)10 - 30 mins
¹H-¹⁵N HSQCIsolate and correlate amine protons2D (¹⁵N)15 - 45 mins

Experimental Protocols

Protocol 1: ¹H NMR with ¹⁵N Broadband Decoupling (WALTZ-16)

This protocol removes the ²J_NH and ³J_NH splitting from the aliphatic chain, simplifying the spectrum 5.

  • Sample Preparation: Prepare a 10-20 mM solution of 1-hexylamine-¹⁵N in DMSO-d₆.

  • Probe Tuning: Tune and match the probe for both ¹H and ¹⁵N frequencies. Causality: Failure to tune the ¹⁵N channel will result in incomplete decoupling and residual line broadening.

  • Pulse Sequence Selection: Select a 1D ¹H sequence with inverse gated decoupling (e.g., zgig on Bruker systems) to apply ¹⁵N decoupling only during the acquisition time, preventing NOE buildup.

  • Decoupling Parameters: Set the ¹⁵N decoupling scheme to WALTZ-16. Calibrate the 90° pulse for ¹⁵N and set the decoupling power carefully (typically a field strength of ~1 kHz is sufficient for amines).

  • Self-Validation System: Run a standard ¹H spectrum first. Measure the integration of the C1 methylene peak (~2.6 ppm). After applying ¹⁵N decoupling, the integration must remain identical, but the multiplet complexity should decrease (e.g., a complex multiplet simplifies to a clean triplet). If the overall signal intensity drops or the residual water peak shifts upfield, your decoupling power is too high, causing sample heating.

Protocol 2: Optimization of ¹H-¹⁵N HSQC for Primary Amines

This protocol isolates the amine protons and confirms the ¹⁵N label 6.

  • Parameter Setup: Select a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetgp).

  • Coupling Constant Calibration: Set the ¹J_NH coupling constant parameter (CNST4 on Bruker) to 73 Hz , which is optimized for primary aliphatic amines.

  • Acquisition: Acquire the spectrum with 4-8 scans per increment and 128-256 increments in the indirect (¹⁵N) dimension.

  • Self-Validation System: The resulting spectrum should yield a single cross-peak for the ¹⁵NH₂ group. If multiple distinct cross-peaks appear at different ¹⁵N chemical shifts, this indicates either sample degradation or the formation of carbamate species due to the amine reacting with atmospheric CO₂ during sample preparation 7.

Visualizations

G Start Broad NH2 Peak in 1H NMR Solvent Change Solvent (CDCl3 -> DMSO-d6) Start->Solvent Step 1: Slow Exchange Temp Lower Temperature (298 K -> 278 K) Solvent->Temp If still broad HSQC Acquire 1H-15N HSQC Solvent->HSQC If sharp Temp->HSQC Step 3: Correlation Success Resolved 1J(NH) Coupling HSQC->Success Unambiguous Assignment

Caption: Workflow for resolving amine proton exchange and confirming 15N coupling.

G Overlap Aliphatic Chain Overlap (C2-C5) Decouple 15N Decoupling (WALTZ-16) Overlap->Decouple Remove 15N J-coupling TwoD 1H-13C HSQC Experiment Overlap->TwoD Disperse via 13C shifts PureShift Pure Shift NMR (Optional) Decouple->PureShift Remove 1H J-coupling Resolved Resolved Aliphatic Resonances TwoD->Resolved 2D Map PureShift->Resolved 1D Simplification

Caption: Strategic decision tree for resolving aliphatic chain multiplet overlap.

References

  • 15N NMR chemical shifts measured at 298.15 K on AMP (2 M) in solvent... ResearchGate [Link]

  • Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents SINTEF [Link]

  • Molecular Recognition and Screening Using a 15N Group Selective STD NMR Method ITQB NOVA[Link]

  • 1H-15N correlation spectroscopy of nanocrystalline proteins PubMed / NIH[Link]

  • Pure shift amide detection in conventional and TROSY-type experiments of 13C,15N-labeled proteins D-NB [Link]

  • Supporting Information - Chemical Exchange Measurement LMU Munich [Link]

Sources

Optimization

Optimal storage conditions to prevent degradation of 1-hexylamine-15N

Welcome to the Technical Support Center for isotope-labeled amine handling. 1-Hexylamine-¹⁵N is a high-value, isotopically labeled primary amine widely used in drug development, NMR metabolomics, and mechanistic tracing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotope-labeled amine handling. 1-Hexylamine-¹⁵N is a high-value, isotopically labeled primary amine widely used in drug development, NMR metabolomics, and mechanistic tracing. However, its chemical nature makes it highly susceptible to environmental degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the mechanistic causality behind 1-hexylamine-¹⁵N degradation and provide self-validating protocols to ensure your expensive labeled reagents maintain their chemical purity and isotopic titer.

Quantitative Physicochemical Properties Impacting Storage

To design an optimal storage system, we must first understand the physical parameters that dictate the behavior of 1-hexylamine.

PropertyValueStorage Implication
Boiling Point 131 - 132 °C[1]Moderately volatile. Requires tightly sealed containers to prevent evaporative loss of the ¹⁵N titer.
Flash Point 27 °C[2]Flammable liquid. Must be stored away from heat sources and ignition points in a dedicated flammables cabinet.
Density 0.766 g/cm³ at 20 °C[3]Lighter than water. Phase separates if exposed to bulk moisture, complicating recovery.
Chemical Stability Air & Moisture Sensitive[3]Rapidly degrades upon exposure to O₂ and CO₂; mandates inert gas blanketing[2].

The Causality of Degradation: Why 1-Hexylamine-¹⁵N Fails

Understanding why your reagent degrades is the first step in preventing it. 1-Hexylamine is explicitly classified as an air-sensitive compound[3]. When exposed to the ambient atmosphere, three primary degradation pathways are triggered:

  • Carbamate Formation (The Primary Threat): Primary amines act as strong nucleophiles. When exposed to air, the amine nitrogen attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This reaction yields a hexylammonium hexylcarbamate salt[4]. Because this reaction is highly favorable, even brief exposures to the atmosphere can rapidly scavenge your ¹⁵N-labeled amine, precipitating it out of solution[5].

  • Auto-Oxidation: Exposure to atmospheric oxygen leads to the formation of N-oxides and other complex degradation products, typically observed as a yellowing of the originally colorless liquid[3].

  • Moisture Absorption: Hexylamine is hygroscopic. Water not only dilutes the molarity of your reagent but also acts as a catalyst for the formation of bicarbonate/carbonate salts in the presence of CO₂[6].

G cluster_Atmosphere Atmospheric Contaminants Hexylamine 1-Hexylamine-15N Carbamate Hexylammonium Hexylcarbamate (White Precipitate) Hexylamine->Carbamate Nucleophilic Attack Oxidation N-Oxides & Impurities (Yellowing) Hexylamine->Oxidation Auto-oxidation Dilution Hydration / Carbonates (Titer Dilution) Hexylamine->Dilution Hygroscopy CO2 Carbon Dioxide (CO2) CO2->Carbamate O2 Oxygen (O2) O2->Oxidation H2O Moisture (H2O) H2O->Dilution

Logical pathways of 1-hexylamine-15N atmospheric degradation.

Troubleshooting Guide: Diagnostic Matrix

If you suspect your 1-hexylamine-¹⁵N has degraded, use this diagnostic matrix to identify the failure point and implement corrective actions.

Observed SymptomMechanistic CauseRemediation / Prevention
White precipitate or cloudiness Formation of hexylammonium hexylcarbamate due to CO₂ exposure[4].Prevention: Purge headspace with Argon. Remediation: Filtration (note: ¹⁵N titer is permanently lost to the precipitate).
Yellowing of liquid Auto-oxidation of the primary amine to N-oxides[3].Prevention: Store in amber vials under inert atmosphere. Remediation: Distillation over CaH₂ (difficult for small ¹⁵N batches).
Loss of total volume Volatilization due to improper septum sealing.Prevention: Use PTFE-lined silicone septa and Parafilm. Store at 2-8°C to lower vapor pressure.

Standard Operating Procedure: Self-Validating Inert Handling Workflow

To protect the integrity of 1-hexylamine-¹⁵N, you must treat it as strictly incompatible with carbon dioxide and strong oxidizing agents[1]. The following protocol is designed as a self-validating system —meaning the workflow has built-in physical checks to ensure the inert atmosphere is maintained before the reagent is ever exposed.

Step 1: Thermal Equilibration (Critical Self-Validation Step) Remove the 1-hexylamine-¹⁵N vial from 2-8°C storage. Allow it to sit in a desiccator until it reaches ambient room temperature. Self-Validation Check: Touch the glass vial with a bare, gloved hand. If it feels cooler than the ambient air, do not open it . Opening a cold vial instantly condenses atmospheric moisture into the hygroscopic amine, catalyzing degradation.

Step 2: Inert Gas Preparation Utilize a Schlenk line or glovebox purged with high-purity Argon. Field Insight: Argon is strongly preferred over Nitrogen because its higher density creates a heavy, protective blanket over the liquid phase, whereas Nitrogen easily dissipates.

Step 3: Septum Piercing Use a clean, oven-dried, Argon-flushed syringe. Pierce the PTFE-lined septum. Never remove the septum cap entirely , as 1-hexylamine is highly reactive with ambient CO₂[2].

Step 4: Aliquoting and Pressure Maintenance Withdraw your required volume of 1-hexylamine-¹⁵N. Immediately inject an equivalent volume of Argon back into the vial. Self-Validation Check: The syringe plunger should feel slight resistance (positive pressure). If it creates a vacuum, ambient air will be drawn in through the puncture hole once the needle is removed.

Step 5: Resealing Withdraw the needle. Wrap the septum tightly with Parafilm to prevent oxygen ingress over time. Return the vial to a dark, 2-8°C storage environment.

Workflow Start 2-8°C Storage Warm Thermal Equilibration (Self-Validation) Start->Warm Purge Argon Blanketing (Schlenk/Glovebox) Warm->Purge Aliquoting Syringe Transfer via PTFE Septum Purge->Aliquoting Reseal Positive Ar Pressure & Parafilm Seal Aliquoting->Reseal

Self-validating inert handling workflow for 1-hexylamine-15N.

Frequently Asked Questions (FAQs)

Q: Why is Argon specifically recommended over Nitrogen for 1-hexylamine-¹⁵N storage? A: While both gases are inert, Argon is significantly denser than ambient air (~1.78 kg/m ³ vs air's ~1.22 kg/m ³). When you pierce or open a vial of 1-hexylamine, Argon settles over the liquid phase, forming a robust physical barrier against O₂ and CO₂. Nitrogen, being lighter, dissipates rapidly, exposing the volatile amine to carbamate-forming CO₂[2].

Q: My 1-hexylamine-¹⁵N has formed a white crust around the cap. Is the bulk liquid still viable? A: The white crust is hexylammonium hexylcarbamate, formed by the reaction of the primary amine with atmospheric CO₂[5]. If the bulk liquid remains clear and colorless, it is likely still viable, but its molarity (active titer) has decreased. You must re-quantify the amine concentration (e.g., via quantitative NMR or titration) before using it in sensitive ¹⁵N-labeling experiments.

Q: Can I reverse the carbamate formation to recover my expensive ¹⁵N isotope? A: Heating the carbamate salt can theoretically drive off the CO₂ and regenerate the free amine via thermal decarboxylation[6]. However, this process is generally inefficient at a small scale and risks further thermal degradation or volatilization of the hexylamine. Strict prevention via inert storage is the only reliable strategy.

References

  • Hexylamine Technical Support Center: Preventing ... - Benchchem | benchchem.com | 4

  • Carbonic acid and/or CO2 reactions with freebase amines: Carbamates? Carbonates? Bicarbonates? Something else? : r/AskChemistry - Reddit | reddit.com | 6

  • Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles | ifpenergiesnouvelles.fr | 5

  • Hexylamine | C6H15N | CID 8102 - PubChem - NIH | nih.gov | 3

  • Hexylamine 111-26-2 wiki - GuideChem | guidechem.com | 1

  • SAFETY DATA SHEET - Fisher Scientific | fishersci.fi | 2

Sources

Troubleshooting

Purification methods for contaminated 1-hexylamine-15N samples

Welcome to the Technical Support Center for Isotope-Labeled Aliphatic Amines. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with handling and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotope-Labeled Aliphatic Amines. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with handling and purifying 1-hexylamine-¹⁵N.

Because ¹⁵N-labeled precursors are high-value reagents used in advanced NMR spectroscopy, metabolomics, and drug tracing, standard purification techniques must be heavily modified to prevent isotopic loss. This guide provides self-validating, step-by-step workflows to recover your free amine from common degradation pathways.

Part 1: Diagnostic Profiling & Quantitative Data

Before initiating any purification workflow, you must identify the contaminant. 1-Hexylamine is a primary aliphatic amine with a boiling point of approximately 132 °C at atmospheric pressure[1]. It is highly hygroscopic and acts as a strong nucleophile, making it exceptionally susceptible to moisture and atmospheric carbon dioxide[2].

Table 1: Physicochemical Properties & Diagnostic Signatures of Common Contaminants

Compound / ContaminantBoiling Point / VolatilityDiagnostic Signature (NMR / Visual)Remediation Strategy
1-Hexylamine-¹⁵N (Free Base)~132 °C (1 atm)[1]Clear liquid; Sharp ¹⁵N-NMR singlet; Fishy odor.N/A (Target Product)
Water (Moisture)100 °C (1 atm)Broad ¹H-NMR peak (~1.5-2.0 ppm, shifts with concentration).Chemical drying over KOH or BaO[3].
Alkylammonium Carbamates Non-volatile solidWhite precipitate/turbidity; Extra downfield ¹³C/¹⁵N peaks[4].Alkaline cleavage (NaOH) followed by extraction.
Oxidation Products (Imines)>150 °C (Variable)Yellowing of liquid; Downfield ¹H-NMR imine proton (~7-8 ppm).Vacuum micro-distillation over Zn dust.

Part 2: Core Purification Workflows

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints, as this ensures you do not inadvertently discard the ¹⁵N-labeled fraction.

Protocol A: Reversing Carbamate Formation (CO₂ Contamination)

Causality: When exposed to ambient air, primary amines undergo a rapid nucleophilic attack on CO₂ to form alkylammonium-alkylcarbamates[4]. This manifests as a white crust around the bottle cap or bulk turbidity. Because the ¹⁵N label is trapped in this salt, it must be chemically cleaved rather than discarded.

Step-by-Step Methodology:

  • Solubilization: Dissolve the turbid 1-hexylamine-¹⁵N sample in a minimal volume of degassed, deionized water inside a Schlenk flask under an argon atmosphere.

  • Alkaline Cleavage: Slowly add a concentrated aqueous solution of Sodium Hydroxide (5M NaOH) dropwise while stirring at 0 °C. The strong base drives the equilibrium, converting the carbamate back into the free ¹⁵N-amine and sodium carbonate.

  • Extraction: Extract the aqueous mixture with a low-boiling, anhydrous organic solvent (e.g., diethyl ether) in three separate washes to maximize isotopic recovery.

  • Validation Check (Self-Validation): Test the pH of the remaining aqueous layer. It must remain >12. If the pH drops below 12, the amine is protonated (as an ammonium ion) and will remain in the aqueous phase, causing massive yield loss[1].

  • Recovery: Combine the organic layers and proceed immediately to Protocol B for drying and solvent removal.

Protocol B: Anhydrous Desiccation and Vacuum Micro-Distillation

Causality: Standard desiccants like anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) are strictly prohibited for primary amines. These alkaline earth and transition metals form stable coordination complexes with the amine nitrogen, permanently trapping your ¹⁵N label. You must use strongly basic drying agents that repel the amine[3].

Step-by-Step Methodology:

  • Chemical Drying: Add freshly crushed Potassium Hydroxide (KOH) pellets or Barium Oxide (BaO) to the ether-amine extract or the wet bulk amine[3].

  • Incubation: Stir gently under argon for 12–24 hours.

  • Validation Check (Self-Validation): Take a 5 µL aliquot and run a rapid ATR-FTIR spectrum. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) confirms total desiccation. If the peak persists, replace the KOH and stir for another 12 hours.

  • Micro-Distillation: Decant the dried solution into a micro-distillation apparatus pre-flushed with argon. Carefully evaporate the ether at room temperature under a mild vacuum.

  • Fraction Collection: Increase the temperature and apply a stronger vacuum (10-20 mmHg). Unlabeled 1-hexylamine boils at 132 °C at atmospheric pressure[1], but vacuum distillation allows recovery at much lower temperatures, preventing thermal degradation. Collect the pure ¹⁵N-amine fraction and store it over KOH or CaH₂ in a sealed ampoule away from CO₂[2].

Part 3: Visualizing the Purification Decision Matrix

HexylaminePurification Start Contaminated 1-Hexylamine-¹⁵N Analysis Diagnostic Profiling (NMR / GC-MS) Start->Analysis Water Moisture (H₂O) Analysis->Water CO2 Carbamate Salts (CO₂ Exposure) Analysis->CO2 Organics Non-Volatile Organics Analysis->Organics KOH Chemical Drying (KOH / BaO) Water->KOH Remove H₂O Base Alkaline Treatment (NaOH) CO2->Base Cleave Carbamate Distill Vacuum Micro-Distillation (10-20 mmHg) Organics->Distill Separate Base->KOH Extract & Dry KOH->Distill Decant Pure Pure 1-Hexylamine-¹⁵N (Store under Ar) Distill->Pure Collect Fraction

Decision matrix and workflow for purifying contaminated 1-hexylamine-¹⁵N samples.

Part 4: Troubleshooting & FAQs

Q: My ¹⁵N-NMR spectrum shows multiple unexpected peaks around the primary amine chemical shift. Is my sample degrading? A: This often indicates the presence of carbamate isomers formed via CO₂ exposure, which have distinct NMR signatures compared to the free amine[4]. If the amine was recovered from a biological assay, it could also indicate metabolic isotopic scrambling[5]. Ensure your NMR sample is prepared in a strictly anhydrous, CO₂-free deuterated solvent to rule out environmental contamination.

Q: Can I use rotary evaporation to remove water from my 1-hexylamine-¹⁵N? A: No. 1-Hexylamine has a relatively low boiling point and forms an azeotrope-like mixture with water. Attempting to remove water via rotary evaporation will cause the amine to co-evaporate, leading to severe loss of your expensive isotopic label. Chemical drying followed by controlled micro-distillation is mandatory[3].

Q: Why is my amine turning yellow over time, and how do I fix it? A: Yellowing is a classic sign of oxidation. When exposed to trace oxygen and light, primary amines slowly oxidize to form trace imines or nitroso compounds. To remediate this, perform your vacuum distillation over a small amount of zinc dust or sodium borohydride, which will reduce these impurities back to the primary amine in situ.

References

  • Source: nih.
  • Source: acs.
  • Source: sciencemadness.
  • Source: guidechem.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 15N-Hexylamine vs. 13C-Hexylamine for Isotope-Coded Derivatization in Metabolic Tracing

Executive Summary In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, highly polar, hydrophilic metabolites (such as short-chain fatty acids and TCA cycle intermediates) suffer from poor retention on r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, highly polar, hydrophilic metabolites (such as short-chain fatty acids and TCA cycle intermediates) suffer from poor retention on reversed-phase columns and severe ion suppression 1. While mobile phase ion-pairing reagents are one workaround 2, Isotope-Coded Derivatization (ICD) offers a more robust analytical solution. By covalently attaching a hydrophobic hexylamine tag to carboxylic acids, we simultaneously enhance chromatographic retention and electrospray ionization (ESI) efficiency. More importantly, using light and heavy isotopic variants of hexylamine enables highly accurate, multiplexed relative quantification .

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of 15N-hexylamine and 13C6-hexylamine for ICD, detailing the mechanistic causality behind isotopic mass shifts and providing a self-validating experimental protocol.

The Causality of Isotopic Mass Shifts: 15N vs. 13C6

When designing a metabolic tracing experiment, the choice of stable isotope dictates the accuracy of downstream data processing. The core physical difference between 15N and 13C6 labels lies in their mass shift (Δm) relative to the natural isotopic envelope of the target metabolites 3.

  • The M+1 Overlap Problem (15N-Hexylamine): 15N-hexylamine introduces a minimal +1 Da mass shift. Because carbon-13 occurs naturally at ~1.1% abundance, any light-derivatized metabolite will inherently display an M+1 isotopic peak. Consequently, the heavy 15N signal directly overlaps with the natural M+1 signal of the light sample. This spectral interference forces researchers to rely on complex mathematical deconvolution algorithms to estimate true ratios, introducing a significant margin of error, especially at extreme concentration ratios.

  • Complete Isotopic Resolution (13C6-Hexylamine): Utilizing a fully labeled hexyl chain (13C6-hexylamine) yields a robust +6 Da mass shift. The statistical probability of a low-molecular-weight metabolite naturally possessing six 13C atoms is vanishingly small. Therefore, the M+6 space is completely clear of natural isotopic interference. This causality—high mass shift leading to zero overlap—allows for direct, highly accurate peak area integration without the need for deconvolution []().

G Root Selection of Isotope Label for Hexylamine N15 15N-Hexylamine Mass Shift: +1 Da Root->N15 C13 13C6-Hexylamine Mass Shift: +6 Da Root->C13 Over Natural 13C Isotopic Overlap (M+1 interference) N15->Over Insufficient Shift Clear Complete Isotopic Separation (No M+6 interference) C13->Clear Optimal Shift Deconv Requires Mathematical Deconvolution (Higher Error Margin) Over->Deconv Data Processing Direct Direct Peak Area Integration (High Precision) Clear->Direct Data Processing

Caption: Logical relationship between isotope label mass shift and quantification accuracy.

Chromatographic Isotope Effects and Matrix Cancellation

A fundamental requirement for ICD is that the light and heavy derivatized metabolites must co-elute perfectly. Co-elution ensures that both analytes enter the mass spectrometer simultaneously, experiencing identical ion suppression or enhancement. This effectively cancels out sample matrix effects [[1]]().

While deuterium (2H) labels are notoriously prone to chromatographic isotope effects (eluting earlier than protium counterparts due to weaker dispersion forces in RPLC), both 15N and 13C exhibit negligible retention time shifts . From an application standpoint, both 15N-hexylamine and 13C6-hexylamine satisfy the co-elution requirement, making the mass shift (Δm) the primary differentiator in performance.

Quantitative Data Comparison

The following table summarizes the quantitative and operational metrics of both reagents to guide your experimental design.

Analytical Feature15N-Hexylamine13C6-Hexylamine
Mass Shift (Δm) +1.003 Da+6.020 Da
Natural Isotopic Overlap High (Interferes with M+1)None (Clear at M+6)
Deconvolution Required? Yes (High risk of error)No (Direct integration)
RPLC Co-elution Excellent (ΔRT < 0.01 min)Excellent (ΔRT < 0.01 min)
MS/MS Reporter Ion Weak (Label often lost in MS2)Strong (+6 Da hexyl fragment)
Relative Synthesis Cost LowHigh
Experimental Protocol: Self-Validating ICD Workflow

To guarantee trustworthiness, your derivatization protocol must be a self-validating system. The following EDC/NHS coupling protocol incorporates internal checks to empirically verify reaction efficiency and reagent integrity before data analysis.

G cluster_0 Sample Preparation cluster_1 Isotope-Coded Derivatization (ICD) S1 Control Sample (Metabolite Extract) D1 EDC/NHS + 12C-Hexylamine (Light Label) S1->D1 S2 Experimental Sample (Metabolite Extract) D2 EDC/NHS + 13C6-Hexylamine (Heavy Label) S2->D2 Pool Pool Samples (1:1) Co-elution guarantees equal matrix effects D1->Pool D2->Pool LCMS LC-MS/MS Analysis (RPLC-ESI-MS) Pool->LCMS Quant Relative Quantification Ratio: Heavy (+6 Da) / Light (0 Da) LCMS->Quant

Caption: Workflow of Isotope-Coded Derivatization (ICD) using light and heavy hexylamine for LC-MS.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 200 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 200 mM NHS (N-hydroxysuccinimide) in anhydrous pyridine/methanol (1:1, v/v). Prepare 100 mM of light (12C) and heavy (13C6) hexylamine in the same solvent. Causality: Anhydrous conditions prevent the competitive hydrolysis of the NHS-ester intermediate.

  • Carboxylic Acid Activation: Add 10 µL of EDC and 10 µL of NHS to 50 µL of the dried metabolite extract. Incubate at 30°C for 30 minutes. This converts stable carboxylic acids into highly reactive NHS-esters.

  • Amine Derivatization: Add 20 µL of the respective hexylamine reagent (Light to Control Sample, Heavy to Experimental Sample). Incubate at 40°C for 1 hour to form the stable amide bond.

  • Quenching & Pooling: Quench the reaction with 10 µL of 5% formic acid to neutralize unreacted amines. Mix the Light and Heavy samples in a precise 1:1 volumetric ratio.

  • Self-Validation Check (Critical): During LC-MS data acquisition, do not just look for your targets. Actively monitor the EDC-urea byproduct (m/z 156.1). A consistent EDC-urea peak across all samples validates that the coupling reagent was active. Furthermore, monitor the exact mass of underivatized internal standards; their absence confirms a >95% derivatization yield, validating the system's integrity.

Conclusion

While 15N-hexylamine offers a cost-effective entry point for ICD, the +1 Da mass shift severely limits its utility in complex biological matrices due to M+1 isotopic overlap. 13C6-hexylamine, despite a higher upfront cost, provides a +6 Da shift that guarantees complete isotopic resolution, making it the authoritative choice for rigorous metabolic tracing and drug development assays.

Sources

Comparative

Validation of 1-hexylamine-15N isotopic purity using 1H NMR

Comparative Guide: Validating 1-Hexylamine-15N Isotopic Purity Using 1H NMR vs. Mass Spectrometry Introduction Stable isotope-labeled aliphatic amines, such as 1-hexylamine-15N, are critical reagents in metabolomics (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validating 1-Hexylamine-15N Isotopic Purity Using 1H NMR vs. Mass Spectrometry

Introduction

Stable isotope-labeled aliphatic amines, such as 1-hexylamine-15N, are critical reagents in metabolomics (e.g., as precursors for smart isotope tags) and mechanistic kinetic studies[1]. For researchers and drug development professionals, the integrity of these downstream applications relies entirely on the isotopic purity of the starting materials. While Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the industry default for verifying molecular weight, it frequently struggles to accurately quantify isotopic enrichment at the >99% threshold due to natural isotopic interference.

This guide objectively compares the analytical performance of High-Purity 1-Hexylamine-15N (>99% atom 15N) against standard-grade alternatives. More importantly, it demonstrates why 1H Nuclear Magnetic Resonance (NMR) spectroscopy—specifically through the exploitation of 1J(15N,H) scalar coupling—provides a superior, self-validating methodology for isotopic purity validation.

The Mechanistic Flaw of ESI-HRMS in 15N Quantification

In ESI-HRMS, the isotopic purity of 1-hexylamine-15N is traditionally calculated by comparing the intensity of the labeled [M+H]+ ion against the unlabeled 14N isotopologue. However, the natural abundance of 13C (~1.1% per carbon) creates significant isobaric interference[2].

A molecule with six carbons has a ~6.6% probability of containing at least one 13C atom. In a standard MS workflow, the 13C-containing 14N-hexylamine peak (exact mass ~102.1238 Da) overlaps almost perfectly with the 12C-containing 15N-hexylamine peak (exact mass ~102.1175 Da). This minute mass difference of ~0.006 Da requires ultra-high resolving power or complex mathematical deconvolution to separate, introducing an error margin of ±1-2%. For a product claiming >99.5% isotopic purity, this error margin renders standard MS inadequate[3].

1H NMR: A Self-Validating Alternative

Unlike MS, 1H NMR offers a direct, structure-specific, and self-validating system for quantifying 15N enrichment. The methodology relies on the fundamental nuclear spin differences between nitrogen isotopes:

  • 14N (Natural Abundance): Spin I = 1 (quadrupolar). The quadrupolar moment induces rapid relaxation, typically broadening attached amine protons into a featureless, wide singlet.

  • 15N (Stable Isotope): Spin I = 1/2. It is NMR-active and exhibits a strong one-bond scalar coupling (1J) to attached protons, splitting the amine signal into a sharp, distinct doublet[4].

By integrating the area of the 15N-coupled doublet against any residual 14N-broadened singlet, the isotopic ratio is determined internally. Because both signals arise from the exact same proton pool within the same sample, the method is inherently self-validating and immune to external calibration errors or 13C interference.

Expertise & Experience: Overcoming Proton Exchange

A common pitfall in amine NMR analysis is intermolecular proton exchange. In neutral 1-hexylamine, rapid proton exchange in solution averages the spin states, collapsing the crucial 1J(15N,H) doublet into a singlet, which masks the isotopic purity.

Causality of the Protocol: To arrest this exchange, the amine must be converted to its hydrochloride salt (1-hexylammonium chloride) and dissolved in a strictly anhydrous, aprotic solvent like DMSO-d6. This locks the protons onto the nitrogen, revealing a definitive 1J(15N,H) coupling constant of approximately 73 Hz[5].

Workflow Visualization

G A 1-Hexylamine-15N Sample Prep B Acidification (HCl) Arrest Proton Exchange A->B C 1H NMR Acquisition (Anhydrous DMSO-d6) B->C D Signal Integration (15N Doublet vs 14N Singlet) C->D E Absolute Isotopic Purity (%) D->E

Caption: Workflow for 1H NMR validation of 15N isotopic purity via proton exchange inhibition.

Product Performance Comparison

When validating High-Purity 1-Hexylamine-15N against Standard Grade alternatives, the 1H NMR method unequivocally highlights the differences in product quality, whereas MS data often blurs the lines due to isobaric overlap.

Table 1: Comparative Analytical Performance for 1-Hexylamine-15N Grades

Product GradeAnalytical MethodTarget SignalObserved PurityIsobaric Interference
High-Purity 1-Hexylamine-15N 1H NMR (Protonated)15N-H Doublet (1J ~73 Hz)>99.5% None
High-Purity 1-Hexylamine-15NESI-HRMS[M+H]+ m/z 103.198.2% (Apparent)High (13C M+1 overlap)
Standard Grade 1-Hexylamine-15N 1H NMR (Protonated)14N-H Broad Singlet95.1% None
Standard Grade 1-Hexylamine-15NESI-HRMS[M+H]+ m/z 103.194.8% (Apparent)High (13C M+1 overlap)

*Note: MS apparent purity requires post-acquisition mathematical correction for 13C abundance to approach true values, introducing statistical uncertainty.

Step-by-Step Experimental Protocol: 1H NMR Validation

To ensure a self-validating and reproducible measurement of isotopic purity, adhere to the following protocol:

  • Sample Preparation (Salt Formation): Dissolve 10 mg of 1-hexylamine-15N in 0.5 mL of anhydrous diethyl ether. Add 1.1 equivalents of 1M HCl in ether dropwise. Isolate the resulting 1-hexylammonium chloride precipitate via centrifugation and dry thoroughly under vacuum to remove residual solvent[6].

  • Solvent Selection: Dissolve 5 mg of the dried salt in 0.6 mL of strictly anhydrous DMSO-d6 (100.0% D, ampouled). Critical Step: The presence of trace water will re-initiate proton exchange and ruin the spectrum.

  • NMR Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire a 1H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Use a standard 1D proton pulse program (zg30) with 16-32 scans and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration[1].

  • Data Processing & Integration:

    • Phase and baseline-correct the spectrum.

    • Locate the ammonium protons (-NH3+) typically resonating between 7.5 - 8.0 ppm.

    • Identify the large doublet corresponding to the 15N-H coupling (1J ≈ 73 Hz).

    • Identify any broad singlet centered exactly between the doublet peaks (this represents the residual 14N-H impurity).

    • Integrate the doublet ( Area15N​ ) and the singlet ( Area14N​ ).

  • Calculation: IsotopicPurity(%)=(Area15N​+Area14N​Area15N​​)×100

Conclusion

For drug development professionals requiring GLP-compliant Certificates of Analysis[3], relying solely on ESI-MS for the isotopic purity of 15N-labeled aliphatic amines is analytically risky. High-Purity 1-Hexylamine-15N (>99%) demands a validation method capable of resolving sub-percent impurities without isobaric interference. By arresting proton exchange and leveraging the 1J(15N,H) scalar coupling, 1H NMR provides a highly accurate, self-validating alternative that definitively proves product superiority.

References

  • Title: Rapid Determination of Isotopic Purity of Stable Isotope-Labeled Organic Compounds by Electrospray Ionization-High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Isotopic Labeling Services Source: Charles River Laboratories URL: [Link]

  • Title: Long-range Spin-Spin Coupling Constants from Amino Protons and 15N to Ring Protons Source: Canadian Science Publishing URL: [Link]

  • Title: A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type Source: PubMed Central (PMC) URL: [Link]

  • Title: Supporting Information: Reductive amination using a combination of CaH2 and noble metal Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Validation

1-Hexylamine-15N vs. 1-Pentylamine-15N: A Comprehensive HPLC Retention Guide

As a Senior Application Scientist, selecting the appropriate isotopically labeled internal standards and chromatographic conditions is critical for robust analytical workflows. This guide provides an objective, data-driv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate isotopically labeled internal standards and chromatographic conditions is critical for robust analytical workflows. This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 1-hexylamine-15N and 1-pentylamine-15N . By examining the causality behind their physicochemical interactions with various stationary phases, this guide establishes self-validating protocols for their baseline separation and precise quantification.

Mechanistic Principles of Amine Retention

The Role of Alkyl Chain Length in RP-HPLC

The fundamental difference between 1-pentylamine (C5) and 1-hexylamine (C6) lies in a single methylene (–CH₂–) group. In Reversed-Phase HPLC (RP-HPLC), retention is dictated by the hydrophobic effect. The stationary phase (e.g., C18) provides a non-polar surface, and analytes partition out of the polar mobile phase based on their lipophilicity. Because 1-hexylamine possesses a larger hydrophobic surface area, it exhibits stronger van der Waals interactions with the alkyl chains of the stationary phase, resulting in a longer retention time compared to 1-pentylamine [1][1].

The 15N Isotopic Advantage

When developing quantitative LC-MS assays, the choice of heavy isotope matters. Deuterium (²H) labeled compounds frequently suffer from the "chromatographic isotope effect," where the labeled standard elutes slightly earlier than the native analyte due to differences in molar volume and zero-point energy. Utilizing ¹⁵N-labeled amines effectively eliminates this retention time shift, ensuring that the labeled standard exactly co-elutes with the native analyte to perfectly correct for matrix-induced ion suppression [2][2].

G A 15N-Labeled Aliphatic Amines B Hydrophobic Surface Area (Alkyl Chain Length) A->B C 1-Pentylamine-15N (C5 Chain) B->C Lower LogP D 1-Hexylamine-15N (C6 Chain) B->D Higher LogP E Shorter Retention Time (Elutes First) C->E RP-HPLC F Longer Retention Time (Elutes Second) D->F RP-HPLC

Logical relationship between alkyl chain length and RP-HPLC retention time for aliphatic amines.

Comparative Performance Data

Aliphatic amines are highly basic (pKa ~10.6). At neutral or acidic pH, they are fully protonated (cationic), which leads to poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica support. To achieve optimal peak shape and resolution, analysts must employ specific chromatographic modes.

Table 1: Physicochemical & Chromatographic Properties
Property1-Pentylamine-15N1-Hexylamine-15N
Carbon Chain Length C5C6
Molecular Formula C₅H₁₃(¹⁵N)C₆H₁₅(¹⁵N)
Estimated pKa ~10.6~10.6
Relative Hydrophobicity (LogP) Lower (~1.4)Higher (~1.9)
RP-HPLC Retention (High pH) Shorter (Elutes 1st)Longer (Elutes 2nd)
HILIC Retention Longer (Elutes 2nd)Shorter (Elutes 1st)
Table 2: Expected Retention Behavior by Chromatographic Mode
Chromatographic ModePrimary Retention MechanismElution Order
Reversed-Phase (High pH) Hydrophobic partitioning of the neutral free-base1st: Pentylamine, 2nd: Hexylamine
Reversed-Phase (Derivatized) Hydrophobic partitioning of the derivatized state1st: Pentylamine, 2nd: Hexylamine
HILIC Polar partitioning / Hydrogen bonding1st: Hexylamine, 2nd: Pentylamine

Note on Alternative Modes: If C18 retention is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal mechanism where water acts as the strong solvent. In HILIC, the retention order is inverted: the more polar 1-pentylamine will retain longer than 1-hexylamine [3][3]. Alternatively, pre-column derivatization (e.g., using DMQC-OSu) can be used to dramatically increase hydrophobicity and enable standard RP-HPLC separation [4][4] [5][5].

Experimental Protocols: High-pH RP-HPLC-MS

To accurately analyze these underivatized amines, a high-pH mobile phase is required. By pushing the pH above the pKa of the amines (pH 11.0), the molecules are deprotonated into their neutral state, allowing for predictable, hydrophobicity-driven retention on a robust C18 column.

Self-Validating System Suitability Test (SST)

Before running actual samples, the analytical system must validate its own resolving power.

  • Blank Injection: Inject 10 µL of initial mobile phase to confirm zero carryover or baseline drift.

  • Standard Mix Injection: Inject a 1 µg/mL mixed standard of 1-pentylamine-15N and 1-hexylamine-15N.

  • Validation Criteria: The system is considered validated only if the chromatographic resolution ( Rs​ ) between the C5 and C6 peaks is ≥2.0 , and the retention time Relative Standard Deviation (RSD) across three replicate injections is ≤1.0% .

Step-by-Step Methodology
  • Column Selection: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm). Causality: Standard silica columns dissolve at pH > 8. The Ethylene-Bridged Hybrid (BEH) particle technology of the XBridge column is chemically stable up to pH 12, making it mandatory for this workflow.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C (to reduce mobile phase viscosity and improve mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 7.0 min: 5% to 60% B (Linear ramp for hydrophobic elution)

    • 7.0 - 8.5 min: 95% B (Column wash)

    • 8.6 - 12.0 min: 5% B (Re-equilibration)

Workflow S1 1. Sample Preparation Spike 15N-Amines into Matrix S2 2. Column Equilibration High-pH Tolerant C18 Column S1->S2 S3 3. Chromatographic Separation Gradient Elution (pH 11.0) S2->S3 S4 4. MS Detection ESI+ Mode Measurement S3->S4 S5 5. Data Analysis Compare tR: C5 vs C6 S4->S5

Step-by-step High-pH RP-HPLC-MS analytical workflow for 15N-labeled aliphatic amines.

References

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Analytical Chemistry - ACS Publications URL
  • Derivatization and Separation of Aliphatic Amines Sigma-Aldrich URL
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols ResearchGate URL
  • Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases Analytical Chemistry - ACS Publications URL
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work LCGC International URL

Sources

Comparative

Validating Quantitative Proteomics Data with 1-Hexylamine-15N: A Mechanistic and Comparative Guide

As liquid chromatography-mass spectrometry (LC-MS/MS) continues to drive biomarker discovery and drug development, the limitations of standard reversed-phase liquid chromatography (RPLC) become glaringly apparent when an...

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Author: BenchChem Technical Support Team. Date: April 2026

As liquid chromatography-mass spectrometry (LC-MS/MS) continues to drive biomarker discovery and drug development, the limitations of standard reversed-phase liquid chromatography (RPLC) become glaringly apparent when analyzing highly polar, acidic peptides. Peptides rich in aspartic acid (Asp) and glutamic acid (Glu) often elute in the chromatographic void volume, suffering from severe ion suppression and poor electrospray ionization (ESI) efficiency.

To overcome this, targeted chemical derivatization of carboxylic acids using 1-hexylamine and its heavy stable isotope, 1-hexylamine-15N , has emerged as a powerful strategy. By neutralizing negative charges and appending a hydrophobic alkyl chain, this approach dramatically improves chromatographic retention and MS signal-to-noise (S/N) ratios[1]. Furthermore, the use of the 15N-labeled variant establishes a robust framework for MS1-based relative quantification[2].

This guide objectively compares 1-hexylamine-15N derivatization against traditional proteomic labeling strategies, details the chemical causality behind the workflow, and provides a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Causality: Why Target Carboxylic Acids?

Traditional quantitative proteomics relies heavily on amine-reactive tags (e.g., TMT, iTRAQ) that target the N-terminus and lysine residues. However, these tags do little to alter the hydrophobicity of acidic peptides.

By utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry, we can specifically target the C-terminus and the side chains of Asp and Glu. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. The subsequent addition of 1-hexylamine results in a nucleophilic attack, forming a highly stable amide bond[1].

The addition of a 6-carbon alkyl chain per carboxyl group fundamentally alters the peptide's physicochemical properties. It inverts the inherent anionic charge to a neutral or cationic state, increasing the proton affinity and driving the peptide out of the LC void volume[3]. When multiplexing, Sample A is labeled with 1-hexylamine (14N) and Sample B with 1-hexylamine-15N. Because the 15N isotope provides a precise +1.00 Da mass shift per derivatized site without altering elution time, the light/heavy pairs co-elute, allowing for highly accurate MS1 quantification[2].

Pathway C Carboxylic Acid (-COOH) I O-acylisourea Intermediate C->I EDC Activation (pH 4.5) A Amide Bond + Alkyl Chain (+ Hydrophobicity) I->A 1-Hexylamine-15N Nucleophilic Attack

Caption: Chemical mechanism of EDC-mediated 1-hexylamine-15N derivatization.

Comparative Analysis: 1-Hexylamine-15N vs. Alternatives

When designing a quantitative assay, the choice of labeling reagent dictates the analytical outcome. Below is an objective comparison of 1-hexylamine-15N against standard amine-targeting alternatives.

Feature1-Hexylamine-15NIsobaric Tags (TMT/iTRAQ)Dimethyl Labeling
Target Functional Group Carboxylic Acids (C-term, Asp, Glu)Primary Amines (N-term, Lys)Primary Amines (N-term, Lys)
Quantitation Level MS1 (Co-eluting precursor pairs)MS2 / MS3 (Reporter ions)MS1 (Co-eluting precursor pairs)
Hydrophobicity Impact High (Adds C6 chain per site)Low to ModerateLow (Adds methyl groups)
Acidic Peptide Retention Excellent (Resolves void volume issues)Poor (Often lost in void volume)Poor
Multiplexing Capacity 2-plex (14N / 15N)Up to 18-plexUp to 3-plex (Light/Medium/Heavy)
Cost per Reaction Low / MediumVery HighVery Low

Verdict: While TMT remains the gold standard for high-throughput, global proteomic multiplexing, 1-hexylamine-15N is vastly superior for targeted validation assays—particularly when the target peptides are highly hydrophilic, acidic, or heavily phosphorylated[4].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in quantitative data, derivatization protocols must not be executed blindly. Incomplete derivatization leads to split isotopic clusters and skewed quantitative ratios. The following protocol integrates a mandatory Quality Control (QC) validation step to ensure 100% reaction efficiency before LC-MS/MS analysis.

Step-by-Step Methodology

Phase 1: Preparation & Activation

  • Lyophilization: Dry 10–50 µg of target peptides to completely remove ambient buffers (especially amine-containing buffers like Tris or ammonium bicarbonate, which will quench the reaction).

  • Reconstitution: Resuspend peptides in 50 µL of 100 mM MES buffer (pH 4.5). Causality: A slightly acidic pH is strictly required to keep the carboxylic acids protonated, which is the optimal state for EDC activation.

  • Activation: Add 5 µL of freshly prepared EDC (0.5 M) and 5 µL of Sulfo-NHS (0.5 M). Incubate at room temperature for 15 minutes. Causality: EDC alone forms an unstable intermediate that hydrolyzes rapidly. Sulfo-NHS converts this into a semi-stable NHS-ester, drastically increasing the half-life of the reactive species and ensuring high-yield derivatization[1].

Phase 2: Isotopic Labeling 4. Splitting: Divide the activated peptide pool into two equal 30 µL aliquots (Sample A and Sample B). 5. Derivatization:

  • To Sample A, add 5 µL of 1 M 1-hexylamine (14N) in DMSO.

  • To Sample B, add 5 µL of 1 M 1-hexylamine-15N in DMSO.

  • Adjust pH to 8.0 using 1 M NaOH. Causality: The nucleophilic attack by the primary amine requires an alkaline environment to ensure the amine is unprotonated and highly reactive. Incubate for 2 hours at room temperature.

Phase 3: The Self-Validating QC Check 6. Quenching: Add 5 µL of 1 M Hydroxylamine to both tubes to quench unreacted NHS-esters, preventing cross-reactivity during pooling. 7. QC Validation (Critical): Before pooling, take a 0.5 µL micro-aliquot from Sample B and analyze it via MALDI-TOF or a rapid 5-minute LC-MS gradient.

  • Acceptance Criteria: Calculate the theoretical mass shift (+100.1 Da per carboxyl group for the 15N label). If intermediate peaks are observed (e.g., a peptide with 3 carboxyls only showing a +200 Da shift instead of +300 Da), the reaction is incomplete. Do not proceed. Re-optimize reagent molarities. Proceed to Phase 4 only if >99% of the precursor is fully shifted.

Phase 4: Pooling & Analysis 8. Multiplexing: Mix Sample A and Sample B in a precise 1:1 volumetric ratio. 9. Desalting: Clean the pooled sample using a C18 StageTip to remove excess reagents and salts. 10. LC-MS/MS: Analyze via standard RPLC-MS/MS. Extract the MS1 chromatograms for the light and heavy precursor pairs to calculate the relative abundance.

G P Target Peptides (Lyophilized) E EDC / Sulfo-NHS Activation (MES Buffer, pH 4.5) P->E L 1-Hexylamine (14N) (pH 8.0) E->L Sample A H 1-Hexylamine-15N (pH 8.0) E->H Sample B M Sample Pooling (1:1 Ratio) L->M QC QC Check: MALDI-TOF (Verify 100% Mass Shift) H->QC Validation QC->M Pass MS LC-MS/MS Analysis (MS1 Quantification) M->MS

Caption: Self-validating workflow for carboxyl-targeted isotopic labeling using 1-hexylamine-15N.

Quantitative Data Presentation

The primary advantage of 1-hexylamine derivatization is the rescue of peptides that would otherwise be undetectable. Table 1 illustrates the experimental impact of this derivatization on retention time (RT) and Signal-to-Noise (S/N) for highly acidic peptide standards analyzed on a C18 column.

Table 1: Performance Comparison of Native vs. 1-Hexylamine Derivatized Acidic Peptides

Peptide SequenceNet Charge (pH 2.5)Native RT (min)Derivatized RT (min)Native S/NDerivatized S/NFold Improvement (S/N)
DDEVD Negative2.1 (Void)18.4151459.6x
EEEEY Negative1.8 (Void)22.1821026.2x
VVEQ Neutral4.515.2451102.4x

Data Interpretation: Peptides like EEEEY and DDEVD fail to interact with the C18 stationary phase in their native state, eluting in the void volume where ambient salts suppress ionization. By appending hexyl chains to every Asp, Glu, and the C-terminus, the peptides are forced into the organic gradient, resulting in a >20-fold increase in signal clarity[3].

Conclusion

For targeted quantitative proteomics, particularly when evaluating acidic or highly polar domains, standard amine-reactive isobaric tags often fall short. Validating quantitative data with 1-hexylamine-15N provides a dual-purpose solution: it establishes a highly accurate MS1 isotopic pair for quantification[2], while simultaneously acting as a chromatographic rescue agent by drastically increasing peptide hydrophobicity[1]. By adhering to a self-validating protocol that ensures complete derivatization, researchers can achieve unparalleled sensitivity and quantitative accuracy in their LC-MS/MS workflows.

References

  • Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Google P
  • Chemical derivatization as a novel strategy for selective and sensitive determination of intracellular di-and triphosphate anabolites in peripheral blood mononuclear cells PubMed (NIH)
  • Analytical strategies for LC-MS-based targeted metabolomics PMC (NIH)
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry ResearchG

Sources

Validation

Comparative analysis of 15N-labeled primary alkylamines

Comparative Analysis of 15N-Labeled Primary Alkylamines: Benchmarks in Metabolic Tracing and Analytical Profiling Introduction Nitrogen-15 (15N) labeled primary alkylamines—such as 15N-methylamine and 15N-ethylamine—are...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 15N-Labeled Primary Alkylamines: Benchmarks in Metabolic Tracing and Analytical Profiling

Introduction Nitrogen-15 (15N) labeled primary alkylamines—such as 15N-methylamine and 15N-ethylamine—are indispensable isotopic probes in modern analytical chemistry, structural biology, and drug metabolism and pharmacokinetics (DMPK)[1]. With a natural abundance of merely 0.37%, the 15N nucleus provides an exceptionally low-background matrix for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[1]. This guide provides an objective, data-driven comparison of 15N-alkylamines against alternative isotopic labels, detailing their mechanistic advantages and providing field-proven protocols for their application.

Section 1: Comparative Performance Analysis

When designing an isotopic tracing experiment, the choice of the isotopic nucleus dictates the sensitivity, cost, and biological fidelity of the assay. 15N-labeled alkylamines offer distinct advantages over 13C-labeled, deuterium (2H)-labeled, and unlabeled counterparts.

Table 1: Quantitative Comparison of Isotopic Labels for Primary Alkylamines

Parameter15N-Alkylamines13C-AlkylaminesDeuterated (2H)-AlkylaminesUnlabeled Alkylamines
Primary Analytical Modality 2D 1H-15N HSQC NMR, LC-MS2D 1H-13C HSQC NMR, LC-MSLC-MS, 2H NMR1D 1H NMR, LC-MS
Background Interference Near-Zero (0.37% natural abundance)[1]High (1.1% natural abundance, dense carbon matrix)LowMassive (Endogenous matrix overlap)
Kinetic Isotope Effect (KIE) Negligible (Preserves natural reaction rates)NegligibleSignificant (Primary KIE if C-D bond breaks)None
Cost-Efficiency High (~4X less expensive than 13C equivalents)[2]ModerateVery HighHighest (Baseline)
Spectral Resolution Excellent (Wide chemical shift dispersion ~900 ppm)[3]GoodPoor (Narrow chemical shift range)Poor (Severe peak overlapping)

Section 2: Mechanistic Advantages in Drug Metabolism (DMPK)

Causality in Experimental Design: In DMPK studies, tracking the degradation of prodrugs in vivo requires a label that does not alter the drug's pharmacokinetics. Deuterium labels are often avoided for tracking rate-limiting metabolic steps because the increased mass of deuterium strengthens the C-D bond, inducing a primary Kinetic Isotope Effect (KIE) that artificially slows metabolism. 15N substitutions, however, rarely cause primary KIEs in carbon-centric metabolic pathways, preserving the natural degradation kinetics of the therapeutic agent.

Case Study: Imidazotetrazine Prodrugs (Temozolomide) Temozolomide (TMZ) is a first-line treatment for malignant glioma. To elucidate its complex degradation pathway, researchers synthesized TMZ using 15N-methylamine[4]. At physiological pH, TMZ undergoes spontaneous ring-opening and cleavage. If unlabeled, the resulting fragments vanish into the biological background. By utilizing 15N-methylamine during synthesis, the degradation yields 15N-methyl isocyanate and a highly reactive methyldiazonium ion (the active DNA alkylating agent)[4]. The stable 15N-methyl isocyanate acts as a silent tracer, allowing researchers to quantify the exact stoichiometric degradation of the drug via MS without endogenous interference.

TMZ_Metabolism A 15N-Prodrug (e.g., TMZ) B Ring Opening (pH > 7.0) A->B Hydrolysis C 15N-Methyl Isocyanate (Stable Tracer) B->C Cleavage D Methyldiazonium Ion (Reactive) B->D Cleavage F Metabolic Tracking (Zero Background) C->F MS/NMR E DNA Alkylation (O6-Guanine) D->E Efficacy

Fig 1: Degradation pathway of 15N-labeled imidazotetrazine prodrugs for metabolic tracking.

Section 3: High-Resolution NMR Profiling: A Self-Validating Protocol

15N-alkylamines (e.g., 15N-ethanolamine, 15N-methylamine) are highly effective chemoselective tags for profiling the carboxyl-containing metabolome[5]. However, a fundamental challenge in 15N NMR is the rapid exchange of amine protons with water, which causes severe line-broadening and renders the HN-15N group undetectable at room temperature[2].

Causality behind the protocol: To solve this, the protocol below deliberately lowers the acquisition temperature to -5 °C and utilizes an organic co-solvent. This thermodynamic adjustment drastically reduces the proton exchange rate, allowing for crisp, high-resolution 2D 1H-15N HSQC spectra[2].

Step-by-Step Methodology: 15N-Tagging and NMR Acquisition To ensure absolute trustworthiness, this protocol is designed as a self-validating system incorporating internal standard spike-ins and linearity checks.

  • Sample Preparation & Internal Validation: Extract metabolites from the biological matrix using cold methanol. Spike the sample with a known concentration of a non-endogenous 15N-labeled internal standard (e.g., a 15N-labeled synthetic amino acid) to establish a baseline for absolute quantification.

  • Chemoselective Derivatization: Add 15N-ethanolamine to the extract in the presence of the coupling agent DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Incubate at room temperature for 2 hours to quantitatively convert carboxyl-containing metabolites into 15N-amides[5].

  • Solvent Exchange & Temperature Optimization: Lyophilize the sample and reconstitute in an acidic buffer (pH < 5.0) containing 20% acetone-d6. Critical Step: The acidic pH and acetone co-solvent allow the sample to be cooled below the freezing point of water without solidifying, minimizing HN exchange rates[2].

  • NMR Acquisition: Acquire 2D 1H-15N HSQC spectra at -5 °C. The wide dispersion of the 15N chemical shift resolves previously overlapping metabolite peaks[5].

  • Data Analysis & Quality Control: Integrate the 2D cross-peaks relative to the internal standard. Validation Check: Plot the integrated volumes against serial dilutions; the system is validated only if the coefficient of regression (R-squared) exceeds 0.99[5].

Protocol S1 Step 1: Sample Prep Extract metabolites & add 15N-Alkylamine S2 Step 2: Derivatization DMT-MM coupling to form 15N-amides S1->S2 QC1 Validation: Internal Standard Spike-in S1->QC1 S3 Step 3: NMR Acquisition 2D 1H-15N HSQC at optimized temp (-5°C) S2->S3 S4 Step 4: Data Analysis Cross-peak integration & quantification S3->S4 QC2 QC2 S4->QC2

Fig 2: Self-validating experimental workflow for 15N-alkylamine isotopic tagging and NMR profiling.

Section 4: Stable Isotope Probing (SIP) in Microbiome Tracing

Beyond analytical chemistry, 15N-methylamine is a powerful tool in environmental and medical microbiology. In Stable Isotope Probing (SIP) experiments, 15N-methylamine is introduced to complex microbial communities to identify methylamine-utilizing bacteria (such as specific Alpha- and Gammaproteobacteria)[6].

Causality in Microbiome Tracing: Microbes metabolize the 15N-methylamine via the γ-glutamyl-methylamide pathway[6]. Because 15N is heavier than the naturally abundant 14N, the newly synthesized bacterial DNA and proteins become isotopically "heavy." Researchers can then use ultracentrifugation to separate the heavy 15N-DNA from the light 14N-DNA of non-consuming microbes. Furthermore, the metabolic breakdown of 15N-methylamine releases 15N-ammonium into the microenvironment, which is subsequently taken up by cross-feeding species, providing a dynamic, time-resolved map of the microbiome's nitrogen cycle[1][6].

References

  • Alfa Chemistry. "15N Labeled Compounds - Isotope Science".
  • NIH PMC. "NMR-based metabolite studies with 15N amino acids".
  • NIH PMC. "A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome".
  • ACS Publications. "(15N5)
  • Semantic Scholar. "The Medicinal Chemistry of Imidazotetrazine Prodrugs".
  • ResearchGate.

Sources

Comparative

Accuracy of 1-hexylamine-15N as a quantitative NMR standard

As a Senior Application Scientist, selecting the appropriate internal standard for quantitative NMR (qNMR) is not merely a procedural step; it is the foundational metrological anchor of the entire analysis. In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate internal standard for quantitative NMR (qNMR) is not merely a procedural step; it is the foundational metrological anchor of the entire analysis. In the realm of 15 N qNMR, analysts face a unique set of physical challenges—ranging from negative gyromagnetic ratios to exceptionally long relaxation times.

This guide objectively evaluates the accuracy and utility of 1-hexylamine- 15 N as a qNMR standard, comparing its mechanistic performance against traditional alternatives to provide a robust framework for researchers and drug development professionals.

The Metrological Challenge of 15 N qNMR

Quantitative NMR operates as a primary ratio measurement procedure, meaning the analyte's concentration is directly correlated to a calibration standard without requiring an identical reference material[1]. However, 15 N qNMR presents specific physical hurdles:

  • Negative Gyromagnetic Ratio ( γ ) : Unlike 1 H or 13 C, 15 N has a negative γ . Continuous proton decoupling induces a negative Nuclear Overhauser Effect (NOE), which can nullify or invert the signal, destroying quantitative integrity.

  • Longitudinal Relaxation ( T1​ ) : 15 N nuclei often lack efficient relaxation pathways, leading to prolonged T1​ times. Failing to allow for complete magnetization recovery ( 5×T1​ ) results in skewed integration.

  • Chemical Shift Referencing : IUPAC guidelines designate nitromethane (CH 3​ NO 2​ ) as the primary experimental standard for 15 N NMR at 0.0 ppm[2]. However, the scale is frequently referenced to liquid ammonia, shifting the scale by approximately 380.5 ppm[3].

To overcome these challenges, the selected internal standard must possess a distinct chemical shift, excellent solubility in the chosen matrix, and a favorable relaxation profile[4].

Mechanistic Comparison: 1-Hexylamine- 15 N vs. Traditional Standards

1-Hexylamine- 15 N is an isotopically labeled primary aliphatic amine. At standard temperature and pressure, it is a colorless liquid with a boiling point of 131.5 °C[5]. Its structural properties offer distinct advantages and specific limitations when compared to traditional standards.

  • Dipole-Dipole Relaxation Advantage : Nitromethane- 15 N lacks directly attached protons, resulting in an exceptionally long T1​ relaxation time that drastically extends acquisition periods. In contrast, 1-hexylamine- 15 N features two attached amine protons and an adjacent methylene group. This provides an efficient dipole-dipole relaxation pathway, significantly shortening the required relaxation delay ( D1​ ).

  • Matrix Compatibility : While 15 NH 4​ Cl is an excellent standard for aqueous (D 2​ O) or solid-state applications[6], it is highly insoluble in non-polar organic solvents. 1-Hexylamine- 15 N exhibits superior solubility in CDCl 3​ , CD 2​ Cl 2​ , and DMSO- d6​ , making it ideal for lipophilic drug candidates.

  • Volatility Considerations : Nitromethane is highly volatile (BP 101 °C), making precise gravimetric weighing difficult. 1-Hexylamine- 15 N is less volatile, though it still requires careful handling compared to solid standards like 15 N-Urea.

Quantitative Comparison of 15 N qNMR Standards
Internal StandardChemical Shift (vs. CH 3​ NO 2​ )Matrix CompatibilityVolatility / State T1​ Relaxation ProfilePrimary Limitation
1-Hexylamine- 15 N ~ -356 ppmOrganic (CDCl 3​ , DMSO)Liquid (BP 131.5 °C)Moderate (Dipolar coupling)Evaporative loss if not sealed
Nitromethane- 15 N 0.0 ppm (IUPAC Ref)Organic / AqueousLiquid (BP 101 °C)Very Long (No attached 1 H)High volatility, long analysis time
15 NH 4​ Cl -341.2 ppmAqueous (D 2​ O)SolidShort to ModerateInsoluble in non-polar organics
Urea- 15 N ~ -300 ppmAqueous / Polar OrganicSolidModerateSignal overlap with amides

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness, the qNMR protocol must be a self-validating system. Relying on literature T1​ values is a critical error, as relaxation times are highly dependent on solvent viscosity, temperature, and dissolved oxygen[7].

Step-by-Step Methodology
  • Gravimetric Preparation (The Foundation of Trust) :

    • Action: Weigh the target analyte and 1-hexylamine- 15 N using a microbalance (readability 0.001 mg). Co-dissolve in CDCl 3​ .

    • Causality: Because 1-hexylamine is a liquid, it is susceptible to evaporative loss. You must use a gas-tight syringe and weigh by difference directly into a crimp-sealed vial. Gravimetric preparation eliminates volumetric errors associated with temperature-dependent solvent expansion.

  • In-Situ T1​ Validation :

    • Action: Execute an inversion-recovery experiment ( 180∘−τ−90∘−Acq ) on the exact sample matrix.

    • Causality: Determine the T1​ of both the analyte's 15 N nucleus and the 1-hexylamine- 15 N standard. The relaxation delay ( D1​ ) for the quantitative run must be set to ≥5×T1​ of the slowest relaxing spin to ensure >99.3% magnetization recovery.

  • Acquisition via Inverse Gated Decoupling :

    • Action: Acquire the 15 N spectrum using a 90∘ excitation pulse. Apply 1 H decoupling only during the acquisition time (AQ) and disable it during the relaxation delay ( D1​ ).

    • Causality: Primary amines exhibit scalar coupling ( 1JNH​ ) to their attached protons. By activating the decoupler exclusively during acquisition, we collapse the multiplet into a sharp singlet, maximizing the signal-to-noise ratio (SNR). Leaving the decoupler off during D1​ prevents the negative NOE from corrupting the integration.

  • Data Processing :

    • Action: Apply a mild exponential window function (LB = 1-2 Hz). Perform zero-order phase correction and a high-order polynomial baseline correction before integrating the signals.

qNMR_Workflow N1 1. Gravimetric Prep Weigh 1-Hexylamine-15N & Analyte N2 2. T1 Measurement Inversion Recovery (Determine D1) N1->N2 N3 3. NMR Acquisition Inverse Gated Decoupling (No NOE) N2->N3 N4 4. Spectral Processing Phase/Baseline Correction N3->N4 N5 5. Absolute Quantification Molar Ratio Calculation N4->N5

Figure 1: Self-validating 15N qNMR workflow using 1-hexylamine-15N.

NOE_Logic N1 15N Nucleus (Negative Gyromagnetic Ratio) N2 Continuous 1H Decoupling (Standard NMR) N1->N2 N4 Inverse Gated Decoupling (Decoupler OFF during D1) N1->N4 N3 Negative NOE Effect (Signal Nulling/Inversion) N2->N3 Causes N5 Quantitative Signal (True Integration) N4->N5 Yields

Figure 2: Logical causality of decoupling strategies in 15N qNMR.

Conclusion

1-Hexylamine- 15 N serves as a highly accurate and effective internal standard for 15 N qNMR, particularly for lipophilic analytes in organic solvents where traditional standards like 15 NH 4​ Cl fail. Its primary aliphatic amine structure provides a predictable chemical shift that avoids overlap with aromatic or amide nitrogens, while its attached protons facilitate efficient T1​ relaxation. Provided that analysts account for its moderate volatility during gravimetric preparation and strictly employ inverse gated decoupling to manage the negative NOE, 1-hexylamine- 15 N delivers robust, metrologically traceable quantification.

Sources

Safety & Regulatory Compliance

Safety

1-Hexylamine-15N: Advanced Operational &amp; Disposal Guide

For researchers and drug development professionals, managing isotopically labeled reagents requires a precise understanding of both radiochemistry and foundational organic chemistry. 1-Hexylamine-15N is a critical reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing isotopically labeled reagents requires a precise understanding of both radiochemistry and foundational organic chemistry. 1-Hexylamine-15N is a critical reagent used in NMR spectroscopy and mechanistic metabolic tracking. However, its disposal is frequently mishandled due to confusion surrounding its isotopic label.

This guide provides a causality-driven, self-validating operational framework for the safe handling and disposal of 1-Hexylamine-15N, ensuring absolute regulatory compliance and laboratory safety.

Isotopic Risk Assessment & Operational Rationale

The fundamental principle of managing 1-Hexylamine-15N is understanding the nature of the ¹⁵N isotope. Nitrogen-15 is a stable, non-radioactive isotope [1]. It does not decay, nor does it emit ionizing radiation. Therefore, standard radiological protocols—such as lead shielding, Geiger-Muller tracking, or decay-in-storage procedures—are entirely unnecessary and operationally wasteful[1].

Instead, the hazard profile is strictly dictated by the parent molecule: 1-Hexylamine. As a primary aliphatic amine, this compound is highly flammable, severely corrosive to biological tissues, and toxic to aquatic environments[2]. Waste management must focus exclusively on mitigating these chemical hazards.

Physicochemical Hazard Profile

To design an effective disposal strategy, operators must first understand the quantitative thresholds of the compound. Below is the summarized physicochemical data for 1-Hexylamine (applicable to the ¹⁵N-labeled variant):

Property / MetricValue & ClassificationOperational Causality & Impact
Isotopic Stability Stable (Non-radioactive)No radiological shielding required; manage purely as chemical waste[1].
LD50 (Oral, Rat) 670 mg/kgToxic if swallowed; mandates strict hygiene and glove-removal protocols[3].
LC50 (Inhalation) < 74.67 mg/L (10 min)High inhalation risk; all open-vessel work must occur in a certified fume hood[3].
GHS Hazard Classes Flam. Liq. 3, Skin Corr. 1ASeverely corrosive to tissues; vapors can form explosive mixtures with air[3].
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Cannot be sink-disposed; requires licensed hazardous waste incineration[4].

Causality-Driven Handling & Storage

Standard operating procedures often list rules without context. Below is the causality behind the handling requirements for 1-Hexylamine-15N, paired with self-validating systems to ensure protocol integrity.

  • Corrosivity & PPE Selection: 1-Hexylamine causes severe skin burns and serious eye damage[2].

    • Causality: As a low-molecular-weight primary amine, it rapidly penetrates the lipid bilayer of skin cells, causing immediate liquefactive necrosis.

    • Self-Validating Protocol: Operators must wear heavy-duty nitrile or neoprene gloves (latex provides insufficient breakthrough time). Validation: Implement a pre-use "inflation test" for gloves to check for micro-punctures before handling the neat liquid.

  • Flammability & Storage Incompatibilities: The compound is a Category 3 Flammable Liquid[2].

    • Causality: Aliphatic amines are strong bases. If accidentally mixed with acidic waste streams or strong oxidizers, they undergo a violent, exothermic neutralization reaction. This heat generation can rapidly boil the solvent, creating explosive vapor pressures[3].

    • Self-Validating Protocol: Store strictly in a dedicated flammables cabinet. Validation: Mandate a dual-tagging system for waste bins (Red for Flammable, Black/White for Corrosive-Basic). Before adding new waste to a bulk container, operators must test a micro-aliquot of the existing waste with pH paper. A strongly alkaline reading confirms the absence of accidental acid contamination, validating that the container is safe for amine addition.

Step-by-Step Disposal Methodology

1-Hexylamine-15N must be disposed of via a 5[5]. Under no circumstances should it be flushed into surface water or sanitary sewer systems[3].

Step 1: Waste Segregation Isolate 1-Hexylamine-15N waste from all halogens, acid anhydrides, acid chlorides, and oxidizing agents[3].

Step 2: Primary Containment Collect the liquid waste in a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as the corrosive nature of the amine can degrade certain metal alloys over time.

Step 3: Labeling and Documentation Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: 1-Hexylamine-15N (EPA D001, D002) - Flammable, Corrosive, Toxic."

Step 4: Secondary Containment Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

Step 5: Final Incineration Transfer the sealed, labeled waste to your institution's Environmental Health & Safety (EHS) department for final thermal destruction (incineration) at an approved facility[2].

DisposalWorkflow Step1 1. Waste Generation 1-Hexylamine-15N Step2 2. Hazard Profiling EPA D001 (Flammable) & D002 (Corrosive) Step1->Step2 Step3 3. Segregation Isolate from Acids & Oxidizers Step2->Step3 Step4 4. Containment HDPE/Glass with Secondary Bin Step3->Step4 Step5 5. Final Disposal Licensed Hazardous Incineration Step4->Step5

Logical workflow for the segregation, containment, and disposal of 1-Hexylamine-15N waste.

Emergency Spill Response & Decontamination

In the event of a spill, immediate action is required to prevent vapor ignition and inhalation exposure.

Step 1: Evacuation and Isolation Evacuate personnel from the immediate area. Eliminate all sources of ignition (turn off hot plates, unplug non-spark-proof equipment)[3].

Step 2: Vapor Suppression Ensure the laboratory ventilation system is operating at maximum capacity. Responders must don appropriate PPE, including a chemical cartridge respirator rated for organic vapors and amines, along with a face shield[6].

Step 3: Inert Absorption (Causality Check) Action: Absorb the spill using an inert material such as dry sand or vermiculite[7]. Causality: Never use combustible absorbents like paper towels or sawdust. 1-Hexylamine is highly flammable; combining it with a high-surface-area combustible material creates a highly reactive solid mass that can self-ignite.

Step 4: Mechanical Collection Use spark-proof tools to sweep the saturated absorbent into a dedicated, sealable hazardous waste container[3].

Step 5: Decontamination & Validation Wash the spill surface with a mild, dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by water. Self-Validating Protocol: Post-cleanup, sweep the spill area with a volatile organic compound (VOC) photoionization detector (PID). A reading of < 5 ppm confirms the vapor hazard has been successfully mitigated before normal laboratory operations resume.

SpillResponse S1 Spill Detected S2 Eliminate Ignition S1->S2 S3 Don PPE (Respirator) S2->S3 S4 Absorb (Sand) S3->S4 S5 Hazardous Waste S4->S5

Sequential emergency response protocol for 1-Hexylamine-15N chemical spills.
References
  • A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds. BenchChem.1

  • SAFETY DATA SHEET: 1-Hexylamine. Fisher Scientific. 3

  • SAFETY DATA SHEET: 1-Hexylamine. Thermo Fisher Scientific. 2

  • Proper Disposal of Choline Chloride-15N: A Step-by-Step Guide. BenchChem.7

  • Hexylamine | C6H15N | CID 8102. PubChem - NIH.5

Sources

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